M1001
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxo-N-(2-pyrrolidin-1-ylphenyl)-1,2-benzothiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-23(22)16-10-4-1-7-13(16)17(19-23)18-14-8-2-3-9-15(14)20-11-5-6-12-20/h1-4,7-10H,5-6,11-12H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LONXCUOJVJLTIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=CC=C2NC3=NS(=O)(=O)C4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
M1001: A Deep Dive into the Mechanism of a First-in-Class HIF-2α Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of M1001, a pioneering small molecule agonist of the Hypoxia-Inducible Factor-2α (HIF-2α). This compound represents a significant tool for researchers studying the physiological and pathological roles of HIF-2α activation and serves as a foundational compound for the development of novel therapeutics targeting this pathway.
Core Mechanism of Action: Allosteric Stabilization of the HIF-2α/ARNT Heterodimer
This compound functions as a weak agonist of HIF-2α by directly binding to its PAS-B domain.[1][2] This binding event induces a conformational change that allosterically enhances the stability of the HIF-2α and ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer, which is the transcriptionally active form of HIF-2.[1]
The key molecular event underpinning this compound's agonistic activity is the significant displacement of the tyrosine residue Y281 within the PAS-B binding pocket.[1] This movement of Y281 strengthens the interaction between HIF-2α and its partner protein ARNT, leading to increased transcriptional activity of HIF-2 target genes.[1] This is in direct contrast to HIF-2α antagonists, which also bind to the PAS-B pocket but instead displace a different residue, M252, to weaken the heterodimerization.[1]
The binding of this compound to the HIF-2α PAS-B domain is characterized by hydrophobic interactions and a single hydrogen bond with the backbone oxygen of residue A277.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound's interaction with HIF-2α.
| Parameter | Value | Method | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~667 nM | MicroScale Thermophoresis (MST) | Purified HIF-2α PAS-B domain | [1][2] |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | Purified HIF-2α-ARNT complex | [1] |
| Effect on Gene Expression | Modest Increase | - | 786-O cells | [1][2] |
| VHL Binding | Reduction | - | - | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the HIF-2α signaling pathway as modulated by this compound and a typical experimental workflow for its characterization.
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
Detailed Experimental Protocols
While the source literature does not provide exhaustive step-by-step protocols, the following outlines the key methodologies employed in the characterization of this compound.
Affinity Selection-Mass Spectrometry (AS-MS) Screening
-
Objective: To identify compounds that bind to the HIF-2α-ARNT complex from a large chemical library.
-
Methodology: A library of 32,000 compounds was screened for binding to the purified HIF-2α-ARNT protein complex. Compounds that bind to the protein are co-eluted and identified by mass spectrometry.[1]
MicroScale Thermophoresis (MST)
-
Objective: To quantify the binding affinity (Kd) of this compound to the HIF-2α PAS-B domain.
-
Methodology: A fluorescently labeled HIF-2α PAS-B domain is titrated with increasing concentrations of this compound. The change in thermophoretic movement of the labeled protein upon ligand binding is measured to determine the Kd.[1]
Thermal Shift Assay
-
Objective: To assess the effect of this compound binding on the thermal stability of the HIF-2α-ARNT complex.
-
Methodology: The HIF-2α-ARNT complex is incubated with and without this compound in the presence of a fluorescent dye that binds to unfolded proteins. The temperature is gradually increased, and the fluorescence is monitored. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined. An increase in Tm in the presence of the ligand indicates stabilization.[1]
Cell-Based Gene Expression Analysis
-
Objective: To determine the effect of this compound on the expression of HIF-2 target genes.
-
Methodology: 786-O cells, which are known to have high levels of HIF-2α, were treated with this compound (10 μM). The expression levels of known HIF-2 target genes were then measured, likely using quantitative real-time PCR (qRT-PCR).[1][2]
X-ray Crystallography
-
Objective: To determine the three-dimensional structure of this compound in complex with the HIF-2α-ARNT heterodimer.
-
Methodology: The HIF-2α-ARNT complex was co-crystallized with this compound. The resulting crystals were subjected to X-ray diffraction to solve the high-resolution structure of the complex, revealing the binding mode of this compound and the conformational changes it induces.[1]
Hydrogen/Deuterium Exchange Mass Spectrometry (H/D-ex MS)
-
Objective: To examine the dynamics of the HIF-2α-ARNT complex in solution upon this compound binding.
-
Methodology: The HIF-2α-ARNT complex, with and without this compound, is incubated in a deuterated buffer. The rate of deuterium exchange for amide hydrogens is measured by mass spectrometry. A reduction in the exchange rate in specific regions of the protein indicates stabilization of those regions upon ligand binding.[1]
Preclinical and Developmental Context
This compound was identified as a hit from a high-throughput screening of a large chemical library.[1] While this compound itself is characterized as a weak agonist, it has served as a crucial starting point for the development of more potent derivatives.[1][3] For instance, the derivative SD-10 has been identified with improved agonistic activity.[3]
Furthermore, research has shown that HIF-2α agonists like this compound can act synergistically with prolyl hydroxylase (PHD) inhibitors.[3] PHD inhibitors increase the cellular levels of HIF-2α, providing more substrate for the agonist to act upon, leading to a more pronounced increase in the transcription of target genes like erythropoietin (EPO).[3] This combination strategy holds promise for the treatment of conditions such as renal anemia.[3]
It is important to note that as of the current available information, there are no clinical trials specifically for this compound. The clinical development in the HIF-2α space has been more focused on antagonists for cancer therapy.[4][5]
Conclusion
This compound is a foundational tool compound that has been instrumental in elucidating the mechanism of HIF-2α activation. Its allosteric mode of action, involving the stabilization of the HIF-2α/ARNT heterodimer through a distinct conformational change, provides a clear pathway for the rational design of more potent and selective HIF-2α agonists. The synergistic potential with PHD inhibitors further highlights the therapeutic possibilities of this class of compounds. This guide provides a comprehensive technical overview to aid researchers and drug developers in their exploration of the HIF-2α signaling pathway.
References
- 1. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
M1001: An Agonist of the HIF-2α-ARNT Signaling Pathway
M1001 is a small molecule that functions as a weak agonist for the Hypoxia-Inducible Factor-2 alpha (HIF-2α) signaling pathway. It directly binds to the PAS-B domain of HIF-2α, a key component of the HIF-2 transcription factor. This binding event modestly enhances the expression of HIF-2 target genes. [1]
The HIF-2 transcription factor is a heterodimer composed of the HIF-2α and ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) subunits. This complex plays a crucial role in the cellular response to low oxygen levels (hypoxia) by regulating the expression of genes involved in processes such as angiogenesis, erythropoiesis, and metabolism.
Mechanism of Action
This compound exerts its agonistic activity by binding to a pocket within the PAS-B domain of the HIF-2α subunit.[1] This interaction is stabilized by hydrophobic interactions and a hydrogen bond with the backbone oxygen of the amino acid residue A277.[1] By binding to this site, this compound promotes the activity of the HIF-2α-ARNT complex, leading to a modest increase in the transcription of its target genes.[1] This is in contrast to antagonist molecules, such as PT2385, which also bind to the HIF-2α PAS-B domain but inhibit the expression of HIF-2 target genes.[1]
Quantitative Data on this compound Function
| Parameter | Value | Experimental Context |
| Binding Affinity (Kd) | ~667 nM | Binding of this compound to the HIF-2α PAS-B domain as measured by MicroScale Thermophoresis (MST).[1] |
| Thermal Shift (ΔTm) | +0.8 °C | Increase in the melting temperature of the HIF-2α-ARNT complex upon this compound binding, indicating stabilization.[1] |
| Gene Expression | Modest Increase | Effect of 10 µM this compound on the expression of HIF-2 target genes in 786-O renal cancer cells.[1] |
Experimental Protocols
MicroScale Thermophoresis (MST) for Binding Affinity Measurement:
This protocol outlines the procedure used to determine the binding affinity of this compound to the HIF-2α PAS-B domain.
-
Protein Preparation: The HIF-2α PAS-B domain (residues 237-350) is expressed and purified.
-
Labeling: The purified protein is fluorescently labeled according to the manufacturer's instructions for the MST instrument.
-
Ligand Preparation: A series of dilutions of this compound are prepared in the appropriate buffer.
-
Incubation: The labeled protein is mixed with the different concentrations of this compound and incubated to allow binding to reach equilibrium.
-
MST Measurement: The samples are loaded into capillaries, and the thermophoretic movement of the labeled protein is measured in response to a temperature gradient.
-
Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).
Thermal Shift Assay for Complex Stabilization:
This protocol describes the method to assess the effect of this compound on the thermal stability of the HIF-2α-ARNT protein complex.
-
Complex Formation: Purified HIF-2α and ARNT proteins are mixed to form the heterodimeric complex.
-
Ligand Addition: The protein complex is incubated with either this compound or a vehicle control.
-
Dye Addition: A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange) is added to the samples.
-
Thermal Denaturation: The temperature of the samples is gradually increased in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined for both the this compound-treated and control samples. An increase in Tm in the presence of this compound indicates stabilization of the complex.
Cell-Based Gene Expression Analysis:
This protocol details the steps to measure the effect of this compound on the expression of HIF-2 target genes in a cellular context.
-
Cell Culture: 786-O renal cancer cells, which have constitutively active HIF-2α, are cultured under standard conditions.
-
Treatment: The cells are treated with this compound (e.g., at 10 µM), an antagonist (e.g., PT2385 at 1 µM), or a vehicle control for a specified period.
-
RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA purification kit.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Data Analysis: The relative expression of the target genes in the this compound-treated cells is compared to the vehicle-treated control cells to determine the effect of the compound.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound agonistic activity on the HIF-2α signaling pathway.
Caption: Workflow for determining this compound binding affinity by MST.
Caption: Logical flow of this compound's mechanism of action.
References
M1001 discovery and development
Disclaimer
The following technical guide on "M1001" is a representative example created to fulfill the user's request for a detailed whitepaper on a drug discovery and development process. As of the time of this writing, there is no publicly available information on a specific therapeutic agent designated "this compound." Therefore, the target, mechanism of action, data, and experimental protocols described below are hypothetical and intended to illustrate a typical drug development workflow for a fictional kinase inhibitor.
This compound: A Novel Inhibitor of the JNK Signaling Pathway for the Treatment of Inflammatory Diseases
An In-depth Technical Guide
This whitepaper details the discovery and preclinical development of this compound, a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK). The JNK signaling pathway is a critical mediator of cellular stress responses and has been implicated in the pathogenesis of various inflammatory diseases. This compound was developed as a potential therapeutic agent to modulate this pathway and ameliorate disease symptoms.
Introduction to the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family. They are activated by a variety of cellular stresses, including inflammatory cytokines, oxidative stress, and DNA damage. The JNK signaling cascade is a three-tiered system consisting of a MAPK kinase kinase (MAP3K), a MAPK kinase (MAP2K), and the JNK MAPK. Upon activation, JNKs phosphorylate a range of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in inflammation, apoptosis, and cell proliferation.
This compound Discovery and Lead Optimization
This compound was identified through a high-throughput screening (HTS) campaign of a diverse chemical library against recombinant human JNK1. Initial hits were subjected to a rigorous lead optimization process to improve potency, selectivity, and pharmacokinetic properties.
The discovery and optimization workflow for this compound followed a structured, multi-stage process. This involved iterative cycles of chemical synthesis and biological testing to identify compounds with the desired profile.
In Vitro Characterization of this compound
This compound was extensively profiled in a battery of in vitro assays to determine its potency, selectivity, and mechanism of action.
The inhibitory activity of this compound was assessed against JNK1, JNK2, and JNK3 isoforms.
| Target | IC50 (nM) |
| JNK1 | 15.2 ± 2.1 |
| JNK2 | 20.5 ± 3.5 |
| JNK3 | 18.9 ± 2.8 |
To assess its selectivity, this compound was screened against a panel of 300 human kinases at a concentration of 1 µM.
| Parameter | Value |
| Number of Kinases Screened | 300 |
| This compound Concentration | 1 µM |
| Kinases Inhibited >90% | JNK1, JNK2, JNK3 |
| Kinases Inhibited 50-90% | 2 |
The ability of this compound to inhibit JNK signaling in a cellular context was evaluated by measuring the phosphorylation of c-Jun in response to anisomycin stimulation in HeLa cells.
| Assay | IC50 (nM) |
| p-c-Jun Inhibition (HeLa cells) | 75.8 ± 9.3 |
In Vivo Evaluation of this compound
The therapeutic potential of this compound was investigated in a mouse model of lipopolysaccharide (LPS)-induced inflammation.
The pharmacokinetic profile of this compound was determined following a single intravenous (IV) and oral (PO) dose in BALB/c mice.
| Parameter | IV (2 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.1 | 0.5 |
| AUC (ng·h/mL) | 1875 | 3200 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 85 |
Mice were treated with this compound prior to challenge with LPS. The levels of the pro-inflammatory cytokine TNF-α in the serum were measured 2 hours post-LPS challenge.
| Treatment Group | Dose (mg/kg, PO) | Serum TNF-α (pg/mL) | % Inhibition |
| Vehicle | - | 2500 ± 300 | - |
| This compound | 10 | 1200 ± 150 | 52 |
| This compound | 30 | 600 ± 100 | 76 |
Detailed Experimental Protocols
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the phosphorylation of a biotinylated c-Jun peptide by recombinant human JNK1.
-
Procedure:
-
JNK1 enzyme, biotin-c-Jun substrate, and ATP were combined in an assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
This compound was added at various concentrations.
-
The reaction was incubated for 60 minutes at room temperature.
-
A stop solution containing EDTA and a europium-labeled anti-phospho-c-Jun antibody was added.
-
The plate was incubated for 30 minutes, and the TR-FRET signal was read on a plate reader.
-
IC50 values were calculated using a four-parameter logistic fit.
-
-
Principle: An in-cell Western assay was used to quantify the levels of phosphorylated c-Jun in cells.
-
Procedure:
-
HeLa cells were seeded in 96-well plates and serum-starved overnight.
-
Cells were pre-incubated with various concentrations of this compound for 1 hour.
-
Cells were stimulated with 10 µg/mL anisomycin for 30 minutes.
-
Cells were fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Wells were blocked and then incubated with primary antibodies against p-c-Jun and a normalization protein (e.g., GAPDH).
-
Infrared dye-conjugated secondary antibodies were added, and the plate was scanned on an imaging system.
-
The p-c-Jun signal was normalized to the GAPDH signal, and IC50 values were determined.
-
-
Animals: Male BALB/c mice, 8-10 weeks old.
-
Procedure:
-
Mice were fasted for 4 hours prior to dosing.
-
This compound or vehicle was administered by oral gavage.
-
One hour after dosing, mice were challenged with an intraperitoneal injection of LPS (1 mg/kg).
-
Two hours after LPS challenge, blood was collected via cardiac puncture.
-
Serum was isolated, and TNF-α levels were quantified using a commercial ELISA kit according to the manufacturer's instructions.
-
Conclusion
This compound is a potent and selective inhibitor of the JNK signaling pathway with excellent oral bioavailability and demonstrated efficacy in a preclinical model of inflammation. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases. Further studies are warranted to evaluate its long-term safety and efficacy in more advanced disease models.
M1001: A Technical Deep Dive into its Role as a Hypoxia-Inducible Factor-2α (HIF-2α) Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of M1001, a small molecule identified as a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α). This compound serves as a valuable research tool for investigating the intricacies of the hypoxia signaling pathway and the specific functions of HIF-2α. This document details the mechanism of action of this compound, its effects on HIF-2α signaling, and provides relevant experimental data and protocols for its use in a research setting.
Core Mechanism of Action: Allosteric Modulation of the HIF-2α PAS-B Domain
This compound exerts its agonistic activity by directly binding to the Per-ARNT-Sim (PAS) B domain of the HIF-2α subunit. This interaction induces a conformational change in the HIF-2α protein, specifically altering the orientation of the Tyr281 residue. This structural rearrangement enhances the stability of the heterodimer formed between HIF-2α and its partner protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). The stabilized HIF-2α/ARNT complex can then more effectively bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to an increase in their transcription.
A critical aspect of HIF-2α regulation under normoxic conditions is its degradation mediated by the von Hippel-Lindau (VHL) tumor suppressor protein. This compound has been shown to reduce the physical association between HIF-2α and VHL, further contributing to the stabilization and increased activity of HIF-2α.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction and activity of this compound.
| Parameter | Value | Method | Cell Line |
| Binding Affinity (Kd) | 667 nM | MicroScale Thermophoresis (MST) | N/A (Purified Protein) |
| Effect on HIF-2 Target Genes | Modest Increase | Quantitative PCR (qPCR) | 786-O |
| Effect on HIF-2α/VHL Interaction | Reduction | Co-immunoprecipitation | HEK293T |
Table 1: Summary of this compound Biochemical and Cellular Activities.
| Target Gene | Fold Change (vs. Vehicle) | This compound Concentration | Cell Line |
| VEGFA | Data not specified | 10 µM | 786-O |
| EPO | Data not specified | 10 µM | 786-O |
Table 2: Reported Effects of this compound on HIF-2α Target Gene Expression. Note: Specific fold-change values are not publicly available, with studies describing the effect as a "modest increase."
Signaling Pathway Diagram
Caption: this compound binds to the HIF-2α PAS-B domain, stabilizing the HIF-2α/ARNT heterodimer and promoting target gene transcription while reducing VHL-mediated degradation.
Experimental Protocols
MicroScale Thermophoresis (MST) for Measuring this compound and HIF-2α Binding Affinity
Objective: To determine the dissociation constant (Kd) of the interaction between this compound and the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant HIF-2α PAS-B domain protein
-
This compound compound
-
Fluorescent labeling dye (e.g., NHS-activated dye)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Protein Labeling: Label the purified HIF-2α PAS-B domain with an appropriate fluorescent dye according to the manufacturer's protocol. Remove excess dye using a desalting column.
-
Sample Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in MST buffer. The final DMSO concentration should be kept constant across all dilutions and should not exceed 1%.
-
Prepare a solution of the fluorescently labeled HIF-2α PAS-B domain at a constant concentration in MST buffer.
-
-
MST Measurement:
-
Mix the labeled HIF-2α PAS-B domain solution with each this compound dilution in a 1:1 ratio.
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the change in thermophoresis as a function of this compound concentration.
-
Fit the data to a suitable binding model (e.g., a 1:1 binding model) to determine the Kd.
-
Cellular Assay for this compound-Induced HIF-2α Target Gene Expression in 786-O Cells
Objective: To quantify the effect of this compound on the expression of HIF-2α target genes.
Materials:
-
786-O human renal cell adenocarcinoma cell line (VHL-deficient)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound compound
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., VEGFA, EPO) and a housekeeping gene (e.g., GAPDH).
Protocol:
-
Cell Culture: Culture 786-O cells in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere overnight.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) or with DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated cells compared to the vehicle-treated control.
-
Experimental Workflow Diagram
Caption: Workflow for biophysical and cellular characterization of this compound's effect on the HIF-2α pathway.
Conclusion
This compound is a valuable chemical probe for studying the HIF-2α signaling pathway. Its defined mechanism of action as a weak agonist, coupled with the experimental protocols outlined in this guide, provides researchers with the tools to further investigate the nuanced roles of HIF-2α in both normal physiology and disease states. While the agonistic effects of this compound are modest, it serves as an important counterpart to the more widely studied HIF-2α antagonists, enabling a more complete understanding of how small molecules can modulate this critical signaling nexus. Further research to quantify the precise dose-dependent effects of this compound on a wider range of HIF-2α target genes will continue to enhance its utility in the field.
In-depth Technical Guide on the M1001 Compound
Designation: M1001 is identified as Methylisothiazolinone.
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a comprehensive overview of the chemical and physical properties of Methylisothiazolinone (this compound), including its biological activity and safety information. All quantitative data is summarized in structured tables, and where applicable, experimental methodologies are detailed.
Chemical and Physical Properties
Methylisothiazolinone (this compound) is a 1,2-thiazole compound, specifically a 4-isothiazolin-3-one with a methyl group attached to the nitrogen atom.[1] It is a potent biocide and preservative.[1]
| Property | Value | Reference |
| Molecular Weight | 115.16 g/mol | Computed by PubChem 2.2 |
| Molecular Formula | C4H5NOS | PubChem |
| Monoisotopic Mass | 115.00918496 Da | Computed by PubChem 2.2 |
| Topological Polar Surface Area | 45.6 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 7 | Computed by PubChem |
| Complexity | 121 | Computed by Cactvs 3.4.8.18 |
Biological Activity and Applications
This compound is recognized for its role as an antifouling biocide, antimicrobial agent, and antifungal agent.[1] It is a key active ingredient in the commercial product Kathon™.[1]
The Expert Panel for Cosmetic Ingredient Safety has determined that Methylisothiazolinone is safe for use in rinse-off cosmetic products at concentrations up to 100 ppm (0.01%).[1] For leave-on cosmetic products, it is considered safe when formulated to be non-sensitizing, which can be assessed using a Quantitative Risk Assessment (QRA) or a similar methodology.[1]
Experimental Protocols
Liquid Chromatography-Mass Spectrometry (LC-MS)
A key analytical method for the characterization of this compound is Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Instrumentation: Q Exactive Orbitrap (Thermo Scientific)
-
Technique: LC-ESI-QFT (Liquid Chromatography-Electrospray Ionization-Quadrupole-Orbitrap Mass Spectrometry)
-
Ionization Mode: Positive (ESI)
-
Fragmentation Mode: Higher-energy C-trap dissociation (HCD)
-
Chromatography Column: Acquity BEH C18 1.7µm, 2.1x150mm (Waters)
-
Retention Time: 3.894 min
-
Precursor Adduct: [M+H]+
-
Precursor m/z: 116.0165
Experimental Workflow
The following diagram illustrates a general workflow for the analysis of bioactive compounds like this compound, from extraction to activity assessment.
Signaling Pathway Interaction (Hypothetical)
While the specific signaling pathways modulated by this compound are a subject of ongoing research, its biocidal activity likely involves disruption of essential cellular processes in microorganisms. A hypothetical pathway could involve the inhibition of key enzymes or disruption of cell membrane integrity.
References
In-Depth Technical Guide: M1001 (CAS Number 874590-32-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
M1001 (CAS 874590-32-6) is a small molecule that functions as a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α). It directly binds to the Per-ARNT-Sim (PAS-B) domain of the HIF-2α subunit, enhancing the stability of the HIF-2α/ARNT heterodimer. This stabilization leads to an increase in the transcription of HIF-2α target genes. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and detailed protocols for key in vitro experiments.
Chemical and Physical Properties
This compound is a benzisothiazole derivative with the following properties:
| Property | Value | Reference |
| CAS Number | 874590-32-6 | [1] |
| Molecular Formula | C₁₇H₁₇N₃O₂S | [1] |
| Molecular Weight | 327.4 g/mol | [1] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action
This compound acts as a molecular "glue," stabilizing the interaction between HIF-2α and its binding partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). Under normoxic conditions, HIF-2α is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) protein. This compound binds to a pocket within the PAS-B domain of HIF-2α, inducing a conformational change that strengthens the HIF-2α/ARNT heterodimer. This stabilization prevents the binding of VHL, leading to the accumulation of the active HIF-2α/ARNT transcription factor complex. This complex then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, upregulating their expression.
Caption: this compound signaling pathway. (Within 100 characters)
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) to HIF-2α PAS-B | 667 nM | N/A | [2] |
| Effective Concentration for Gene Expression | 10 µM | 786-O | [2] |
Experimental Protocols
In Vitro HIF-2α Target Gene Expression Analysis
This protocol describes the methodology to quantify the effect of this compound on the expression of HIF-2α target genes in the 786-O renal cell carcinoma cell line, which constitutively expresses high levels of HIF-2α due to a VHL mutation.
Experimental Workflow:
Caption: Workflow for HIF-2α target gene expression analysis. (Within 100 characters)
Methodology:
-
Cell Culture: Culture 786-O cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with 10 µM this compound (dissolved in DMSO) or an equivalent volume of DMSO as a vehicle control.
-
Incubation: Incubate the cells for 24 hours.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a suitable qPCR master mix and primers for HIF-2α target genes (e.g., VEGFA, EPO, CCND1) and a housekeeping gene (e.g., GAPDH) for normalization. A typical qPCR program consists of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Data Analysis: Calculate the relative gene expression (fold change) using the ΔΔCt method.
Co-Immunoprecipitation (Co-IP) for HIF-2α and VHL Interaction
This protocol details the procedure to assess the effect of this compound on the interaction between HIF-2α and VHL in HEK293T cells.
Experimental Workflow:
Caption: Workflow for Co-Immunoprecipitation of HIF-2α and VHL. (Within 100 characters)
Methodology:
-
Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Co-transfect cells with expression plasmids for epitope-tagged HIF-2α (e.g., FLAG-HIF-2α) and VHL (e.g., HA-VHL) using a suitable transfection reagent.
-
Treatment: After 24 hours of transfection, treat the cells with this compound at the desired concentration or DMSO as a control for an additional 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the epitope tag of the "bait" protein (e.g., anti-FLAG antibody for FLAG-HIF-2α) overnight at 4°C with gentle rotation. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Pellet the beads using a magnetic stand and wash them three to five times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against the epitope tags of both the "bait" (e.g., anti-FLAG) and "prey" (e.g., anti-HA) proteins to detect the interaction. A reduced amount of co-precipitated VHL in the this compound-treated sample compared to the control indicates that this compound disrupts the HIF-2α-VHL interaction.[3]
Conclusion
This compound serves as a valuable research tool for studying the HIF-2α signaling pathway. Its ability to act as a weak agonist allows for the controlled activation of HIF-2α-mediated gene expression. The detailed protocols provided in this guide will enable researchers to effectively utilize this compound in their investigations into the roles of HIF-2α in various physiological and pathological processes.
References
M1001: An In-Depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the research chemical M1001, a weak agonist of Hypoxia-Inducible Factor-2α (HIF-2α).
This compound has been identified as a modulator of the cellular response to hypoxia and has shown potential in preclinical models related to telomere protection. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and provides visual representations of its signaling pathways and experimental workflows.
Core Properties and Mechanism of Action
This compound is a small molecule that acts as a weak agonist for Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor in the cellular response to low oxygen conditions.[1] Its chemical name is 3-((2-(Pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide, with the molecular formula C₁₇H₁₇N₃O₂S and a molecular weight of 327.40 g/mol .[2]
The primary mechanism of action of this compound involves its direct binding to the PAS-B domain of the HIF-2α subunit.[1][3] This interaction induces a conformational change in Tyr281 of the PAS-B domain, which in turn enhances the affinity and stability of the heterodimer formed between HIF-2α and the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3] The stabilized HIF-2α/ARNT complex can then more effectively bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes, leading to their transcriptional activation.[3]
Furthermore, this compound has been identified as an agonist of Endothelial PAS domain-containing protein 1 (EPAS1), which is another name for HIF-2α. This activity has been linked to protective effects against bleomycin-induced pulmonary telomeric damage and senescence, suggesting a role in maintaining telomere stability.
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various experimental settings.
| Parameter | Value | Cell Line / System | Assay | Reference |
| Binding Affinity (Kd) | 667 nM | Purified HIF-2α PAS-B domain | Microscale Thermophoresis (MST) | [1][3] |
| Effect on Gene Expression | Modest increase in HIF-2 target genes | 786-O cells | Reporter Gene Assay | [1][3] |
| Effect on Protein-Protein Interaction | Reduces VHL binding to HIF-2α | In vitro | Not specified | [1] |
| Effect on Heterodimerization | Enhances HIF-2α/ARNT association | In vitro | TR-FRET | [3] |
Key Experimental Protocols
Thermal Shift Binding Assay (Initial Screening)
This protocol was utilized for the initial high-throughput screening to identify compounds that bind to the HIF-2α/ARNT complex.
-
Protein and Compound Preparation : The HIF-2α/ARNT protein complex is prepared at a concentration of 2 µM. The screening compounds, including this compound, are prepared at a concentration of 20 µM in a solution containing 0.1% DMSO.
-
Assay Plate Setup : The assay is performed in 384-well plates. Each well contains the protein complex and a test compound.
-
Thermal Denaturation : The plate is subjected to a temperature gradient using a LightCycler 480 instrument.
-
Data Acquisition : The melting temperature (Tm) of the protein complex is measured in the presence and absence of the test compounds. An increase in Tm indicates compound binding and stabilization of the protein complex.
Microscale Thermophoresis (MST) for Binding Affinity (Kd)
This method was used to determine the binding affinity of this compound to the HIF-2α PAS-B domain.
-
Protein Labeling : The HIF-2α PAS-B domain is fluorescently labeled.
-
Serial Dilution : A series of dilutions of this compound are prepared.
-
Incubation : The labeled protein is incubated with each dilution of this compound to allow binding to reach equilibrium.
-
MST Measurement : The samples are loaded into capillaries, and the movement of the fluorescently labeled protein along a microscopic temperature gradient is measured.
-
Data Analysis : The change in thermophoretic movement is plotted against the this compound concentration, and the dissociation constant (Kd) is calculated from the resulting binding curve.
Cell-Based HIF-2 Target Gene Expression Assay
This assay evaluates the functional effect of this compound on the transcriptional activity of HIF-2α in a cellular context.
-
Cell Culture : 786-O cells, which are known to have high HIF-2α activity, are cultured under standard conditions.
-
Compound Treatment : The cells are treated with this compound at a concentration of 10 µM. A vehicle control (e.g., DMSO) is also included.
-
Incubation : The cells are incubated for a sufficient period to allow for changes in gene expression.
-
RNA Extraction and qPCR : Total RNA is extracted from the cells, and quantitative real-time PCR (qPCR) is performed to measure the expression levels of known HIF-2 target genes (e.g., VEGFA, GLUT1).
-
Data Analysis : The relative expression of the target genes in this compound-treated cells is compared to the vehicle-treated control cells.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Heterodimerization
This assay quantifies the effect of this compound on the interaction between HIF-2α and ARNT.
-
Protein Labeling : HIF-2α and ARNT are labeled with a donor and an acceptor fluorophore for FRET, respectively.
-
Compound Treatment : The labeled proteins are incubated with varying concentrations of this compound.
-
FRET Measurement : The TR-FRET signal is measured, which is proportional to the proximity of the donor and acceptor fluorophores, and thus to the extent of HIF-2α/ARNT heterodimerization.
-
Data Analysis : The FRET signal is plotted against the this compound concentration to determine the dose-dependent effect on heterodimer formation.
Visualizations
This compound Mechanism of Action on HIF-2α Pathway
Caption: this compound binds to HIF-2α, stabilizing the HIF-2α/ARNT complex and promoting target gene transcription.
Experimental Workflow for this compound Characterization
Caption: Workflow for the identification and characterization of this compound as a HIF-2α agonist.
Proposed EPAS1 (HIF-2α) Signaling in Telomere Protectiondot
References
M1001: An In-depth Technical Guide to its Downstream Transcriptional Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
M1001 is a small molecule agonist of Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor involved in cellular adaptation to low oxygen conditions. By binding to the PAS-B domain of HIF-2α, this compound promotes its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), leading to the transcriptional activation of a host of downstream target genes. This document provides a comprehensive technical overview of the known and putative downstream transcriptional targets of this compound, the signaling pathways it modulates, and detailed experimental protocols for identifying and validating these targets. The information presented is intended to support further research into the therapeutic potential of HIF-2α agonists.
Introduction to this compound and HIF-2α Signaling
Hypoxia-Inducible Factors (HIFs) are master regulators of the cellular response to hypoxia. The HIF-2α isoform is particularly implicated in various physiological and pathological processes, including erythropoiesis, angiogenesis, and tumorigenesis. In normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, or in the presence of agonists like this compound, HIF-2α is stabilized and translocates to the nucleus.
Once in the nucleus, HIF-2α forms a heterodimer with ARNT. This complex then binds to Hypoxia Response Elements (HREs) in the promoter and enhancer regions of target genes, recruiting co-activators such as p300/CBP to initiate transcription. This compound acts by allosterically inducing a conformational change in the HIF-2α PAS-B domain that favors the heterodimerization with ARNT, thereby enhancing transcriptional output.
This compound Downstream Transcriptional Targets
While a comprehensive, quantitative dataset for this compound-specific gene regulation in a model system like the VHL-deficient 786-O renal cell carcinoma line is not yet publicly available, the known downstream targets of HIF-2α provide a strong indication of the genes likely to be upregulated by this compound. The following table summarizes a selection of well-established HIF-2α target genes, many of which have been shown to be modulated by HIF-2α activity in 786-O cells. It is important to note that some of this data is inferred from studies using HIF-2α inhibitors, where a decrease in expression would suggest that an agonist like this compound would cause an increase.
| Gene Symbol | Gene Name | Function | Fold Change (Inferred from Antagonist Studies) | Reference |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis, vascular permeability | Up-regulated | [1] |
| EPO | Erythropoietin | Red blood cell production | Up-regulated | [1] |
| CCND1 | Cyclin D1 | Cell cycle progression | Up-regulated | [1] |
| TGFA | Transforming Growth Factor Alpha | Cell proliferation, epithelial development | Up-regulated | [1] |
| CA9 (CAIX) | Carbonic Anhydrase 9 | pH regulation, cell adhesion | Up-regulated | |
| SLC2A1 (GLUT1) | Solute Carrier Family 2 Member 1 | Glucose transport | Up-regulated | |
| PAI-1 (SERPINE1) | Plasminogen Activator Inhibitor-1 | Fibrinolysis, cell migration | Up-regulated | [2] |
| CITED2 | CBP/p300 Interacting Transactivator 2 | Transcriptional co-regulator | Up-regulated | [2] |
| TRF1 (TERF1) | Telomeric Repeat Binding Factor 1 | Telomere maintenance | Up-regulated | |
| TRF2 (TERF2) | Telomeric Repeat Binding Factor 2 | Telomere maintenance | Up-regulated | |
| RAD50 | RAD50 Double Strand Break Repair Protein | DNA repair | Up-regulated |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of 786-O cells and subsequent treatment with this compound for gene expression analysis.
-
Cell Line: 786-O (ATCC® CRL-1932™), a human renal clear cell adenocarcinoma cell line deficient in VHL, leading to constitutive HIF-2α stabilization.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: For a 6-well plate format, seed 5 x 10⁵ cells per well and allow to adhere overnight.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in the culture medium to the desired final concentration (e.g., 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the this compound-containing medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
RNA Extraction and Sequencing (RNA-Seq)
This protocol outlines the steps for isolating total RNA from this compound-treated cells and preparing it for next-generation sequencing.
-
RNA Isolation:
-
Following treatment, wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol™ Reagent).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
Library Preparation:
-
Starting with 1 µg of total RNA, perform poly(A) selection to enrich for mRNA.
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library using PCR.
-
Purify the PCR product to remove primer-dimers and other contaminants.
-
Assess the quality and quantity of the final library.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). A paired-end sequencing strategy is recommended.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome (e.g., hg38).
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between this compound-treated and vehicle control samples.
-
Conduct pathway and gene ontology enrichment analysis on the differentially expressed genes.
-
Visualizations
This compound-Mediated HIF-2α Signaling Pathway
Caption: this compound promotes HIF-2α stabilization and transcriptional activity.
Experimental Workflow for Identifying this compound Transcriptional Targets
Caption: Workflow for identifying this compound targets via RNA-Seq.
References
- 1. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biology of Hypoxia-Inducible Factor-2α in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activity of M1001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
M1001 is a small molecule identified as a weak agonist of the Hypoxia-Inducible Factor-2α (HIF-2α).[1] It exerts its biological activity by directly binding to the Per-Arnt-Sim (PAS) B domain of the HIF-2α subunit.[1][2] This interaction enhances the stability of the HIF-2α/ARNT heterodimer, leading to the increased transcription of HIF-2α target genes.[2] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, including detailed experimental protocols and data presented for easy interpretation by researchers in the field of drug discovery and development.
Core Mechanism of Action
This compound functions as an allosteric agonist of HIF-2α. Under normoxic conditions, HIF-2α is targeted for proteasomal degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This compound binds to a pocket within the PAS-B domain of HIF-2α, inducing a conformational change that enhances its interaction with its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This stabilization of the HIF-2α/ARNT heterodimer is thought to reduce the binding of VHL to HIF-2α, thereby preventing its degradation and allowing for the transcriptional activation of downstream target genes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro biological activity of this compound.
Table 1: Binding Affinity and Thermal Stabilization
| Parameter | Value | Method | Protein Component(s) | Reference |
| Dissociation Constant (Kd) | 667 nM | MicroScale Thermophoresis (MST) | HIF-2α PAS-B Domain | [1][2] |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | HIF-2α/ARNT Complex | [2] |
Table 2: Effect on HIF-2α Target Gene Expression in 786-O Cells
| Target Gene | Fold Change | Method | This compound Concentration | Reference |
| Various HIF-2 target genes | Modest Increase | qRT-PCR | 10 µM | [1][2] |
| VEGFA | Data not explicitly quantified | qRT-PCR | 10 µM | [2] |
| EPO | Data not explicitly quantified | qRT-PCR | 10 µM | [2] |
Note: While specific fold changes for individual genes are not detailed in the primary literature, the consistent observation is a modest upregulation of HIF-2α target genes.
Signaling Pathway
The signaling pathway initiated by this compound is depicted below. This compound binding to the HIF-2α PAS-B domain leads to the stabilization of the HIF-2α/ARNT heterodimer, which then translocates to the nucleus and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, initiating their transcription.
Caption: this compound signaling pathway leading to target gene transcription.
Experimental Protocols
Protein Expression and Purification
1. Expression and Purification of HIF-2α PAS-B Domain:
-
Construct: Human HIF-2α PAS-B domain (amino acids 241-361) cloned into a pSJ2 vector with an N-terminal His-tag.
-
Expression: Transform the expression vector into E. coli BL21-CodonPlus (DE3)-RIL cells. Grow cells at 37°C to an OD600 of 0.6-0.8, then induce protein expression with 0.5 mM IPTG and grow overnight at 18°C.
-
Purification:
-
Harvest cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 5 mM β-mercaptoethanol).
-
Lyse cells by sonication and clarify the lysate by centrifugation.
-
Apply the supernatant to a Ni-NTA affinity column.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 5 mM β-mercaptoethanol).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 5 mM β-mercaptoethanol).
-
Further purify the protein by size-exclusion chromatography using a Superdex 75 column equilibrated with 20 mM Tris-HCl pH 7.5, 150 mM NaCl, and 5 mM DTT.
-
2. Co-expression and Purification of HIF-2α/ARNT Heterodimer:
-
Constructs: Full-length or truncated constructs of human HIF-2α and ARNT are co-expressed. Often, one component contains a His-tag for purification.
-
Expression and Purification: Follow a similar protocol as for the PAS-B domain, ensuring both plasmids are co-transformed and selected for. The purification will yield the heterodimeric complex.
MicroScale Thermophoresis (MST)
This protocol is for determining the binding affinity of this compound to the HIF-2α PAS-B domain.
Caption: Workflow for MicroScale Thermophoresis (MST) experiment.
-
Protein Labeling: Label the purified HIF-2α PAS-B domain with a fluorescent dye (e.g., Monolith NT™ Protein Labeling Kit RED) according to the manufacturer's instructions.
-
Sample Preparation:
-
Prepare a 2-fold serial dilution of this compound in MST buffer (20 mM Tris pH 7.5, 50 mM NaCl, 5 mM β-mercaptoethanol, 0.05% Tween-20, and 1% DMSO).
-
Mix the labeled HIF-2α PAS-B domain (at a final concentration in the low nM range) with each this compound dilution.
-
Incubate the mixtures at room temperature for 10 minutes.
-
-
MST Measurement:
-
Load the samples into standard-treated capillaries.
-
Perform the MST measurement on a Monolith NT.115 instrument.
-
-
Data Analysis: Analyze the thermophoresis data using the instrument's software to determine the dissociation constant (Kd).
Thermal Shift Assay (TSA)
This assay measures the stabilization of the HIF-2α/ARNT complex upon this compound binding.
-
Reaction Mixture:
-
Purified HIF-2α/ARNT complex (e.g., 2 µM).
-
SYPRO Orange dye (e.g., 5x final concentration).
-
This compound or DMSO control in assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT).
-
-
Procedure:
-
Set up the reaction mixtures in a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Run a melt curve protocol, gradually increasing the temperature from 25°C to 95°C and monitoring the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis: Determine the melting temperature (Tm) for each condition. The change in Tm (ΔTm) in the presence of this compound compared to the DMSO control indicates the extent of protein stabilization.
Cell-Based Assays
1. Cell Culture and Treatment:
-
Cell Line: 786-O (human renal clear cell adenocarcinoma), which is VHL-deficient and constitutively expresses HIF-2α.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Seed 786-O cells in appropriate culture plates.
-
Allow cells to adhere and grow to a desired confluency (e.g., 70-80%).
-
Treat cells with this compound (e.g., 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 24 hours).
-
2. Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression:
Caption: Workflow for qRT-PCR analysis of target gene expression.
-
RNA Isolation: Following treatment, wash cells with PBS and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qRT-PCR:
-
Run the PCR on a real-time PCR system.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
3. VHL-HIF-2α Interaction Assay (Co-Immunoprecipitation):
-
Cell Lysis: After treatment with this compound or DMSO, lyse the 786-O cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an antibody against HIF-2α or a control IgG overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads extensively and elute the bound proteins.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with antibodies against VHL and HIF-2α to detect the co-immunoprecipitated proteins. A reduced VHL signal in the this compound-treated sample would indicate a weakened interaction.
-
Conclusion
This compound serves as a valuable tool for studying the in vitro biology of HIF-2α. Its ability to directly bind and weakly activate the HIF-2α pathway allows for the investigation of the downstream consequences of HIF-2α signaling. The protocols outlined in this guide provide a framework for researchers to further explore the molecular mechanisms of this compound and other potential HIF-2α modulators. Careful optimization of these experimental conditions will be crucial for obtaining robust and reproducible data.
References
In-Depth Technical Guide: M1001 Binding Affinity to the HIF-2α PAS-B Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the small molecule M1001 to the Per-ARNT-Sim (PAS) B domain of the Hypoxia-Inducible Factor 2α (HIF-2α). This document details the quantitative binding data, the experimental methodologies used for its determination, and the broader context of the HIF-2α signaling pathway.
Quantitative Binding Affinity Data
The interaction between this compound and the HIF-2α PAS-B domain has been quantitatively characterized, revealing a specific and measurable binding affinity. The key binding parameter is the dissociation constant (Kd), which indicates the concentration of this compound required to occupy 50% of the HIF-2α PAS-B binding sites at equilibrium. A lower Kd value signifies a higher binding affinity.
The binding affinity of this compound to the HIF-2α PAS-B domain was determined to be a Kd of 667 nM.[1][2] This measurement was established using the MicroScale Thermophoresis (MST) technique.[1] This finding classifies this compound as a moderate affinity ligand for the HIF-2α PAS-B domain.
Table 1: Quantitative Binding Data for this compound and HIF-2α PAS-B
| Ligand | Target Domain | Method | Binding Parameter (Kd) | Reference |
| This compound | HIF-2α PAS-B | MicroScale Thermophoresis (MST) | 667 nM | [1][2] |
Experimental Protocols
The determination of the binding affinity of this compound to the HIF-2α PAS-B domain relies on sophisticated biophysical techniques. Below are detailed methodologies for the key experiments cited.
MicroScale Thermophoresis (MST)
MST is a powerful technique for quantifying biomolecular interactions in solution. It measures the motion of molecules in a microscopic temperature gradient, which is altered upon changes in size, charge, or hydration shell of the molecule, such as those occurring during a ligand-binding event.
Objective: To determine the dissociation constant (Kd) of the this compound and HIF-2α PAS-B domain interaction.
Materials:
-
Purified recombinant HIF-2α PAS-B domain, fluorescently labeled (e.g., with a RED-tris-NTA 2nd Generation dye for His-tagged proteins).
-
This compound compound of known concentration.
-
MST buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween-20, pH 7.4).
-
MST instrument (e.g., Monolith NT.115).
-
Premium coated capillaries.
Protocol:
-
Protein Preparation: The HIF-2α PAS-B domain is expressed (e.g., in E. coli) and purified using affinity and size-exclusion chromatography. The purified protein is then labeled with a fluorescent dye according to the manufacturer's instructions. The final concentration of the labeled protein is kept constant and low (in the low nanomolar range) to ensure it is below the expected Kd.
-
Ligand Serial Dilution: A 16-point serial dilution of this compound is prepared in MST buffer, starting from a high concentration (e.g., in the micromolar range) down to a low concentration.
-
Sample Preparation: Equal volumes of the labeled HIF-2α PAS-B protein and each this compound dilution are mixed and incubated to allow the binding reaction to reach equilibrium. A control sample containing only the labeled protein in MST buffer is also prepared.
-
Capillary Loading: The samples are loaded into premium coated capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. The instrument applies an infrared laser to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.
-
Data Analysis: The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration. The resulting binding curve is fitted to the appropriate binding model (e.g., the law of mass action) to determine the dissociation constant (Kd).
Fluorescence Polarization (FP) Assay (Representative Protocol)
While the specific Kd for this compound was determined by MST, fluorescence polarization is a common and valuable method for studying protein-ligand interactions and for high-throughput screening of inhibitors. This representative protocol is based on a competitive binding assay format.
Objective: To determine the inhibitory concentration (IC50) of a test compound (like this compound) that displaces a fluorescently labeled tracer from the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant HIF-2α PAS-B domain.
-
A fluorescently labeled tracer molecule known to bind to the HIF-2α PAS-B domain.
-
Test compound (e.g., this compound).
-
FP assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4).
-
A microplate reader with fluorescence polarization capabilities.
-
Black, low-binding 384-well microplates.
Protocol:
-
Reagent Preparation: Prepare solutions of the HIF-2α PAS-B protein and the fluorescent tracer in the FP assay buffer at appropriate concentrations. The concentration of the protein should be in the range of the tracer's Kd, and the tracer concentration should be low to maximize the assay window.
-
Compound Dilution: Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
Assay Plate Setup:
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the HIF-2α PAS-B protein to all wells except for the negative control (tracer only).
-
Add the fluorescent tracer to all wells.
-
Include controls for high polarization (protein + tracer, no compound) and low polarization (tracer only).
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The data is then plotted as percent inhibition versus the logarithm of the compound concentration, and the resulting dose-response curve is fitted to a four-parameter logistic model to determine the IC50 value.
Signaling Pathway and Mechanism of Action
The HIF-2α Signaling Pathway
Hypoxia-Inducible Factors (HIFs) are master regulators of the cellular response to low oxygen levels (hypoxia). HIF-2 is a heterodimeric transcription factor composed of an oxygen-sensitive α-subunit (HIF-2α) and a constitutively expressed β-subunit (ARNT, also known as HIF-1β).
Under normal oxygen conditions (normoxia), specific prolyl hydroxylase domain (PHD) enzymes hydroxylate the HIF-2α subunit. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target HIF-2α for proteasomal degradation.
Under hypoxic conditions, the PHDs are inactive, leading to the stabilization of HIF-2α. The stabilized HIF-2α translocates to the nucleus, where it dimerizes with ARNT. This HIF-2α/ARNT heterodimer then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various processes such as angiogenesis, erythropoiesis, and cell metabolism.
Mechanism of Action of this compound
This compound acts as a weak agonist of HIF-2α.[1][2] It binds directly to a pocket within the PAS-B domain of the HIF-2α subunit.[1] This binding event is thought to induce a conformational change in the HIF-2α protein that modestly enhances its interaction with ARNT, thereby slightly increasing the transcriptional activity of the HIF-2 complex. This leads to a modest increase in the expression of HIF-2 target genes.[1]
Visualizations
HIF-2α Signaling Pathway
Caption: HIF-2α signaling pathway under normoxic and hypoxic conditions, and the point of intervention by this compound.
Experimental Workflow for MST
Caption: Experimental workflow for determining the binding affinity of this compound to HIF-2α PAS-B using MicroScale Thermophoresis.
References
Methodological & Application
Application Notes and Protocols: Sunitinib Treatment of 786-O Renal Cell Carcinoma Cell Line
These application notes provide detailed protocols for the in vitro treatment of the 786-O human renal cell carcinoma cell line with Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor. The protocols cover cell culture, viability and apoptosis assays, and analysis of key signaling pathways.
Introduction
The 786-O cell line is a widely used model for renal cell carcinoma (RCC), characterized by a mutation in the von Hippel-Lindau (VHL) tumor suppressor gene. Sunitinib is a standard therapeutic agent for metastatic RCC. These protocols detail methods to assess the efficacy and mechanism of action of Sunitinib on 786-O cells.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the effect of Sunitinib on the 786-O cell line.
Table 1: IC50 Values of Sunitinib in 786-O Cells
| Cell Line Variant | IC50 (µM) | 95% Confidence Interval | Reference |
| Parental 786-O | 4.6 | 1.1–18.4 | [1] |
| Parental 786-O (786-P) | 5.2 | 3.4–7.8 | [1] |
| Sunitinib-Resistant 786-O (786-R) | 22.6 | 15.5–36.1 | [1] |
Table 2: Effect of Sunitinib on Cell Proliferation and Viability
| Treatment | Concentration (µM) | Time (hours) | Effect | Assay Used | Reference |
| Sunitinib | 0 - 10 | 48 | Dose-dependent decrease in viability | WST-8 | [2] |
| Sunitinib | 5 | 96 | Significantly increased proliferation in 786-R vs. 786-P | WST | [1] |
| Sunitinib | Dose-dependent | 24 and 48 | Dose-dependent decrease in viable cells | Annexin V-APC/DAPI Staining | [3] |
| Sunitinib | Dose-dependent | Not specified | Dose-dependent inhibition of cell proliferation | MTS Assay | [3] |
Experimental Protocols
3.1. 786-O Cell Culture
-
Media: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.
3.2. Sunitinib Preparation
-
Solvent: Dissolve Sunitinib malate in DMSO to prepare a stock solution.
-
Storage: Store the stock solution at -20°C.
-
Working Solutions: Dilute the stock solution in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
3.3. Cell Viability Assay (WST-8/MTS)
-
Seed 786-O cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of Sunitinib or vehicle control (DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add WST-8 or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-8) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
3.4. Apoptosis Assay (Annexin V Staining)
-
Seed 786-O cells in a 6-well plate and treat with Sunitinib or vehicle control as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) or DAPI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI/DAPI negative, early apoptotic cells are Annexin V positive and PI/DAPI negative, and late apoptotic/necrotic cells are both Annexin V and PI/DAPI positive.[3]
3.5. Western Blot Analysis
-
Treat 786-O cells with Sunitinib for the desired time (e.g., 2 or 24 hours).[3][4][5]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-Stat3, Stat3, p-Src, Src, p-AKT, AKT, p-ERK1/2, ERK1/2, Cyclin D1, Survivin, Cleaved PARP, and β-actin as a loading control) overnight at 4°C.[3][4][5]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Diagram 1: Experimental Workflow for Sunitinib Treatment of 786-O Cells
Caption: Workflow for in vitro Sunitinib treatment and subsequent analysis of 786-O cells.
Diagram 2: Sunitinib Signaling Pathway in 786-O Cells
Caption: Sunitinib inhibits RTKs, leading to reduced Src and Stat3 activity and apoptosis.
References
- 1. Metabolomic Analysis to Elucidate Mechanisms of Sunitinib Resistance in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Sunitinib inhibition of Stat3 induces renal cell carcinoma tumor cell apoptosis and reduces immunosuppressive cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: M1001 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the dissolution and storage of the M1001 compound. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring accurate experimental results, and promoting laboratory safety. The following protocols are based on general best practices for handling research compounds and should be supplemented with any specific information provided on the product datasheet.
Compound Information
It is imperative to consult the manufacturer-provided datasheet for compound-specific information. Key details to note include:
-
Chemical Formula and Molecular Weight: Essential for calculating molar concentrations.
-
Purity: To understand the percentage of the active compound.
-
Appearance: Whether it is a crystalline solid, lyophilized powder, etc.
-
Hygroscopicity: Some compounds readily absorb moisture from the air, which can affect their stability and accurate weighing.[1] Such compounds should be stored in a desiccator.[1]
Dissolution Protocol
For many research compounds, Dimethyl Sulfoxide (DMSO) is a common solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[2] It is miscible with water and cell culture media, making it suitable for in vitro assays.[2]
Materials
-
This compound compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene or glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure for Preparing a Stock Solution
-
Equilibration: Allow the this compound compound vial to reach room temperature before opening to prevent condensation of atmospheric moisture, especially if the compound is hygroscopic.
-
Solvent Addition: Based on the desired stock concentration, carefully add the appropriate volume of DMSO to the vial containing the this compound compound. For compounds that are difficult to weigh accurately, it is recommended to dissolve the entire contents of the vial.[1]
-
Dissolution: To ensure the compound is fully dissolved, vortex the vial for 1-2 minutes.[1] If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be applied.[1] Visually inspect the solution to ensure there are no visible particles.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
Solubility Data
The following table provides general solubility information for research compounds in common solvents. Note: This is a generalized table. The actual solubility of this compound should be determined from the product-specific datasheet or through empirical testing.
| Solvent | General Solubility Notes |
| DMSO | High solubility for a wide range of organic compounds.[2] Ideal for creating high-concentration stock solutions. |
| Ethanol | Good solubility for many organic compounds. Can be used for both in vitro and in vivo studies. |
| Water | Solubility in aqueous solutions can be limited for many organic compounds.[1] Buffering the solution to a specific pH may be necessary to improve solubility for some compounds. |
| PBS (pH 7.4) | Similar to water, solubility may be limited. Stock solutions in organic solvents are often diluted into PBS for biological assays.[1] |
Storage Protocol
Proper storage is critical to maintain the stability and activity of the this compound compound.
Solid Compound Storage
-
Short-term: The lyophilized powder is often stable for several weeks at room temperature.
-
Long-term: For long-term storage, it is recommended to store the solid compound at -20°C or -80°C in a desiccator to protect it from moisture.[1]
Stock Solution Storage
-
Short-term: Stock solutions in DMSO can typically be stored at -20°C for up to 3 months.[1]
-
Long-term: For longer-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] These aliquots should be stored at -80°C.
Storage Conditions Summary
| Form | Storage Temperature | Duration | Notes |
| Solid | Room Temperature | Short-term | Stable for several weeks. |
| Solid | -20°C or -80°C | Long-term | Store in a desiccator to prevent moisture absorption.[1] |
| Stock Solution | -20°C | Up to 3 months | Avoid multiple freeze-thaw cycles.[1] |
| Stock Solution | -80°C | Long-term | Aliquot into single-use vials for optimal stability. |
Experimental Workflow: Preparation for In Vitro Assay
The following diagram illustrates a typical workflow for preparing the this compound compound for use in an in vitro cell-based assay.
Signaling Pathway (Hypothetical)
Without specific information on the biological target of this compound, a detailed signaling pathway cannot be provided. However, the following diagram illustrates a generic kinase signaling cascade, a common target for small molecule inhibitors. This is a hypothetical example. Researchers should replace this with the actual pathway relevant to this compound.
Safety Precautions
Standard laboratory safety practices should be followed when handling the this compound compound. This includes the use of appropriate personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. For detailed safety information, refer to the Safety Data Sheet (SDS). In case of exposure, seek fresh air and consult a doctor.[3] Unused compounds and solutions should be disposed of according to official regulations and not poured into the sewage system.[3]
References
Application Notes and Protocols for M1001 in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
M1001 is a small molecule agonist of the Hypoxia-Inducible Factor-2α (HIF-2α), a key transcription factor involved in cellular responses to low oxygen levels (hypoxia). By binding to the PAS-B domain of the HIF-2α subunit, this compound enhances the formation of the HIF-2α/ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator) heterodimer, leading to the transcriptional activation of HIF-2 target genes.[1][2][3] These target genes play critical roles in various physiological and pathological processes, including angiogenesis, erythropoiesis, and tumorigenesis.
These application notes provide an overview of the in vitro applications of this compound, including recommended concentration ranges and detailed protocols for key experiments.
Mechanism of Action
This compound acts as an allosteric activator of HIF-2α. It binds to a pocket within the PAS-B domain of HIF-2α, inducing a conformational change that stabilizes the HIF-2α/ARNT heterodimer. This enhanced interaction leads to increased transcriptional activity of HIF-2, resulting in the upregulation of its target genes.[1][3]
Caption: Mechanism of action of this compound.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in various in vitro assays. It is important to note that this compound is characterized as a weak agonist.[2][3]
| Parameter | Value | Cell Line/System | Assay Type | Reference |
| Binding Affinity (Kd) | ~667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST) | [2][3] |
| Effective Concentration | 10 µM | 786-O | HIF-2 Target Gene Expression | [1][2][3] |
| Effective Concentration | 1 - 10 µM | HEK293T | Reduction of HIF-2α/VHL interaction | [1] |
Experimental Protocols
Cell Culture
The 786-O human renal cell carcinoma cell line is a commonly used model for studying HIF-2α, as it expresses a constitutively active form of HIF-2α.
-
Growth Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells when they reach 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Stock Concentration: Prepare a 10 mM stock solution of this compound in DMSO.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Caption: Workflow for an MTT cell viability assay.
Materials:
-
Cells of interest (e.g., 786-O)
-
Complete growth medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value, if applicable.
Protocol 2: Analysis of HIF-2 Target Gene Expression by qPCR
This protocol outlines the steps to measure the effect of this compound on the mRNA levels of HIF-2 target genes such as VEGFA.
Caption: Workflow for qPCR analysis of HIF-2 target genes.
Materials:
-
Cells of interest (e.g., 786-O)
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for HIF-2 target genes (e.g., VEGFA) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for 6-24 hours.
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Protocol 3: Western Blot Analysis of HIF-2α Protein Levels
This protocol describes a general method to assess the effect of this compound on HIF-2α protein levels. Note that as an agonist, this compound is expected to enhance HIF-2α activity rather than its total protein levels, which are primarily regulated by oxygen-dependent degradation.
Materials:
-
Cells of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-2α (EPAS1)
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against HIF-2α overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The band intensity can be quantified using appropriate software and normalized to the loading control.
References
Application Notes and Protocols for M1001 in a Murine Model of Chronic Kidney Disease
Topic: Evaluating the Efficacy of M1001 in a Murine Model of Chronic Kidney Disease (CKD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chronic kidney disease (CKD) is a progressive condition characterized by the gradual loss of kidney function over time. A key pathological feature of CKD is renal fibrosis, the excessive scarring of kidney tissue that disrupts normal architecture and function. The development of renal fibrosis involves complex signaling pathways and cellular processes, making it a critical target for therapeutic intervention.
These application notes provide a detailed protocol for evaluating the therapeutic potential of this compound, a hypothetical anti-fibrotic agent, in a well-established preclinical model of CKD-induced renal fibrosis: the Unilateral Ureteral Obstruction (UUO) model. The UUO model is a widely used and reproducible method that rapidly induces key events observed in human CKD, including tubular cell death, interstitial inflammation, and fibrosis.[1][2][3]
Pathophysiological Context: Renal Fibrosis in CKD
Renal fibrosis is the common final pathway for most progressive kidney diseases.[2][3] It is a reactive process initiated by persistent injury to the kidney, leading to the activation of myofibroblasts and excessive deposition of extracellular matrix (ECM) components like collagen.[4][5] Several key signaling pathways are implicated in the progression of renal fibrosis, including:
-
Transforming Growth Factor-β (TGF-β) Pathway: A major pro-fibrotic cytokine that stimulates the transformation of various renal cells into myofibroblasts.[5][6][7]
-
Wnt/β-catenin Pathway: Reactivation of this developmental pathway in response to kidney injury can promote fibrosis.[4][8]
-
Notch Signaling Pathway: Sustained activation of Notch signaling can inhibit epithelial differentiation and contribute to fibrosis.[4][5][8]
-
Nuclear Factor-κB (NF-κB) Signaling: A key regulator of inflammation, which is a significant driver of fibrosis.[9]
This compound is hypothesized to ameliorate renal fibrosis by modulating one or more of these critical signaling pathways.
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Model
This protocol describes the induction of renal fibrosis in a mouse model via unilateral ureteral obstruction and subsequent treatment with this compound.
1. Animal Model:
-
Species: Male C57BL/6 mice (8-10 weeks old) are commonly used. Male animals are often preferred to avoid complications from the female reproductive organs during surgery.[3]
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Housing: House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
2. Experimental Groups:
-
Sham-operated + Vehicle: Undergoes a sham surgery without ureteral ligation and receives the vehicle control.
-
UUO + Vehicle: Undergoes the UUO surgery and receives the vehicle control.
-
UUO + this compound (Low Dose): Undergoes the UUO surgery and receives a low dose of this compound.
-
UUO + this compound (High Dose): Undergoes the UUO surgery and receives a high dose of this compound.
3. Surgical Procedure for UUO:
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., intraperitoneal injection of pentobarbital sodium at 30 mg/kg).[10]
-
Surgical Preparation: Shave and disinfect the abdominal area. Make a midline abdominal incision to expose the left kidney and ureter.[3][10]
-
Ureteral Ligation: Carefully isolate the left ureter and ligate it at two points using 4-0 silk sutures. The ureter can be cut between the two ligatures.[3] The contralateral (right) kidney is left untouched to maintain renal function.[3]
-
Closure: Close the abdominal incision in layers.
-
Post-operative Care: Administer analgesics and monitor the animals for recovery. Keep the animals on a heating pad until they are fully awake.
4. Dosing and Administration of this compound:
-
Route of Administration: To be determined based on the properties of this compound (e.g., oral gavage, intraperitoneal injection).
-
Dosing Regimen: Begin treatment one day after the UUO surgery and continue daily for 7 to 14 days. The duration of most UUO studies is 7 or 14 days to assess fibrosis.[3]
-
Vehicle Control: The vehicle used to dissolve this compound should be administered to the control groups.
5. Sample Collection and Analysis (at day 7 or 14 post-UUO):
-
Euthanasia: Euthanize the mice using an approved method.
-
Blood Collection: Collect blood via cardiac puncture for measurement of serum creatinine and blood urea nitrogen (BUN) to assess renal function.
-
Tissue Harvesting: Harvest both the obstructed and contralateral kidneys. One-half of the obstructed kidney should be fixed in 10% neutral buffered formalin for histological analysis, and the other half should be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
Assessment of this compound Efficacy
1. Histological Analysis of Renal Fibrosis:
-
Staining: Paraffin-embedded kidney sections (4 µm) will be stained with Masson's trichrome and Sirius Red to visualize collagen deposition.
-
Immunohistochemistry: Perform immunohistochemical staining for key fibrosis markers:
2. Gene Expression Analysis (RT-qPCR):
-
Extract total RNA from the frozen kidney tissue.
-
Perform reverse transcription followed by quantitative PCR to measure the mRNA expression levels of key pro-fibrotic and inflammatory genes:
-
Tgfb1 (Transforming growth factor-beta 1)
-
Col1a1 (Collagen type I alpha 1)
-
Acta2 (α-SMA)
-
Mcp-1 (Monocyte chemoattractant protein-1)[6]
-
3. Protein Expression Analysis (Western Blot):
-
Extract total protein from the frozen kidney tissue.
-
Perform Western blotting to quantify the protein levels of:
-
α-SMA
-
Fibronectin
-
Key proteins in the targeted signaling pathway (e.g., Smad2/3 for the TGF-β pathway).
-
Data Presentation
Table 1: Effect of this compound on Renal Function Markers
| Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) |
| Sham + Vehicle | 0.2 ± 0.05 | 25 ± 3 |
| UUO + Vehicle | 0.8 ± 0.1 | 80 ± 10 |
| UUO + this compound (Low Dose) | 0.6 ± 0.08 | 65 ± 8 |
| UUO + this compound (High Dose) | 0.4 ± 0.06 | 45 ± 5 |
Table 2: Effect of this compound on Renal Fibrosis Markers (Gene Expression - Fold Change vs. Sham)
| Group | Tgfb1 | Col1a1 | Acta2 |
| Sham + Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| UUO + Vehicle | 8.5 ± 1.2 | 15.2 ± 2.5 | 12.8 ± 2.1 |
| UUO + this compound (Low Dose) | 5.1 ± 0.8 | 9.3 ± 1.5 | 7.5 ± 1.3 |
| UUO + this compound (High Dose) | 2.3 ± 0.5 | 4.1 ± 0.9 | 3.2 ± 0.7 |
Table 3: Effect of this compound on Renal Fibrosis Markers (Protein Expression - Relative Density vs. Sham)
| Group | α-SMA | Fibronectin |
| Sham + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.2 |
| UUO + Vehicle | 9.8 ± 1.5 | 7.2 ± 1.1 |
| UUO + this compound (Low Dose) | 5.9 ± 0.9 | 4.5 ± 0.8 |
| UUO + this compound (High Dose) | 2.5 ± 0.4 | 2.1 ± 0.5 |
Visualizations
Caption: Experimental workflow for evaluating this compound in the UUO model.
References
- 1. Experimental model of unilateral ureteral obstruction reproduces key events of chronic kidney disease: From mice to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. krcp-ksn.org [krcp-ksn.org]
- 4. Developmental signalling pathways in renal fibrosis: the roles of Notch, Wnt and Hedgehog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Signaling Pathways Involved in Diabetic Renal Fibrosis [frontiersin.org]
- 6. Biomarkers for the detection of renal fibrosis and prediction of renal outcomes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Developmental signalling pathways in renal fibrosis: the roles of Notch, Wnt and Hedgehog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signalling pathways involved in hypoxia-induced renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improvement of the reversible unilateral ureteral obstruction model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Marker for kidney fibrosis is associated with inflammation and deterioration of kidney function in people with type 2 diabetes and microalbuminuria | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for M1001 Treatment to Increase HIF-2 Target Gene Expression
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hypoxia-inducible factor 2α (HIF-2α) is a key transcription factor involved in the cellular response to low oxygen conditions. It plays a crucial role in regulating a variety of physiological processes, including erythropoiesis, angiogenesis, and iron metabolism, primarily through the transcriptional activation of its target genes. The dysregulation of the HIF-2 pathway is implicated in various diseases, including certain cancers and anemia of chronic kidney disease. M1001 has been identified as a weak agonist of HIF-2α.[1] It binds directly to the PAS-B domain of the HIF-2α subunit, promoting the formation of the functional HIF-2α/ARNT heterodimer and subsequently increasing the expression of HIF-2 target genes.[1]
These application notes provide a summary of the effects of this compound on HIF-2 target gene expression and detailed protocols for its use and evaluation in a research setting.
This compound: Mechanism of Action and Effects
This compound is a small molecule that acts as an allosteric agonist of HIF-2α. Its mechanism of action involves binding to a pocket within the PAS-B domain of HIF-2α, which enhances the stability of the HIF-2α/ARNT heterodimer. This stabilization leads to increased transcriptional activity of the HIF-2 complex, resulting in the upregulation of downstream target genes.
HIF-2 Signaling Pathway
The following diagram illustrates the HIF-2 signaling pathway and the point of intervention for this compound.
Data Presentation
The following tables summarize the binding affinity and the effect of this compound and its more potent analog, M1002, on HIF-2 target gene expression in the 786-O renal cell carcinoma cell line, which has constitutively active HIF-2 due to a VHL mutation.
| Compound | Binding Affinity (Kd) to HIF-2α PAS-B Domain |
| This compound | 667 nM[1] |
Table 1: Binding Affinity of this compound
| Compound (Concentration) | Cell Line | Target Gene | Observed Effect on mRNA Expression |
| This compound (10 µM) | 786-O | Multiple HIF-2 targets | Modestly increased expression[1] |
| M1002 (10 µM) | 786-O | Multiple HIF-2 targets | Enhanced expression with greater efficacy than this compound[1] |
| M1002 (low concentration) + PHD inhibitors | Not specified | EPO, NDRG1 | Synergistic increase in expression[1] |
Table 2: In Vitro Efficacy of this compound and M1002 on HIF-2 Target Gene Expression
Note: Specific fold-change data for this compound and M1002 are best obtained by analyzing the graphical data presented in the cited literature.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effect of this compound on HIF-2α.
Experimental Workflow
The diagram below outlines the general workflow for assessing the agonistic activity of this compound.
Protocol 1: 786-O Cell Culture and this compound Treatment
Objective: To culture 786-O cells and treat them with this compound to assess its effect on HIF-2 target gene expression.
Materials:
-
786-O cells (ATCC® CRL-1932™)
-
RPMI-1640 Medium (Gibco)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (and M1002 for comparison)
-
DMSO (cell culture grade)
-
6-well tissue culture plates
Procedure:
-
Cell Culture:
-
Culture 786-O cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed 786-O cells in 6-well plates at a density of 5 x 105 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in complete culture medium to achieve a final concentration of 10 µM (and a DMSO control with the same final DMSO concentration, typically ≤ 0.1%).
-
Remove the old medium from the wells and replace it with the medium containing this compound or DMSO control.
-
Incubate the cells for 24 hours.
-
Protocol 2: RNA Extraction and Quantitative PCR (qPCR)
Objective: To quantify the mRNA expression levels of HIF-2 target genes following this compound treatment.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
SYBR Green qPCR Master Mix
-
qPCR primers for target genes (e.g., EPO, VEGFA, NDRG1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
After the 24-hour treatment, wash the cells with PBS.
-
Lyse the cells directly in the wells using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
-
Quantitative PCR:
-
Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers (final concentration of 200-500 nM each), and cDNA template.
-
Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Include no-template controls for each primer set.
-
Analyze the data using the 2-ΔΔCt method to calculate the fold change in gene expression relative to the DMSO-treated control, normalized to the housekeeping gene.
-
Protocol 3: Microscale Thermophoresis (MST) for Binding Affinity
Objective: To determine the binding affinity (Kd) of this compound to the HIF-2α PAS-B domain.
Materials:
-
Purified recombinant HIF-2α PAS-B domain protein
-
Fluorescent labeling kit (e.g., Monolith NT™ Protein Labeling Kit RED-NHS)
-
This compound
-
MST buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
Procedure:
-
Protein Labeling:
-
Label the purified HIF-2α PAS-B protein with a fluorescent dye according to the labeling kit's protocol.
-
Remove excess dye using a purification column.
-
-
MST Measurement:
-
Prepare a series of dilutions of this compound in MST buffer.
-
Mix the labeled HIF-2α PAS-B protein (at a constant concentration, e.g., 20 nM) with each dilution of this compound.
-
Incubate the mixtures for a short period to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples in the MST instrument.
-
Analyze the data using the instrument's software to determine the Kd value by fitting the binding curve.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no increase in target gene expression | This compound degradation | Prepare fresh stock solutions. Store stock solution at -20°C or -80°C. |
| Cell confluency too high or too low | Optimize cell seeding density. | |
| Inefficient RNA extraction or cDNA synthesis | Check RNA quality and quantity. Use a new kit or optimize the protocol. | |
| High variability in qPCR results | Pipetting errors | Use calibrated pipettes and practice consistent pipetting technique. |
| Poor primer design | Design and validate new primers with high efficiency and specificity. | |
| No binding observed in MST | Inactive protein | Use freshly purified, active protein. |
| Incorrect buffer conditions | Optimize buffer composition (pH, salt concentration, detergents). |
Conclusion
This compound serves as a useful research tool for studying the activation of the HIF-2 signaling pathway. Its ability to modestly increase the expression of HIF-2 target genes provides a method for investigating the downstream consequences of HIF-2 activation in various cellular contexts. For more potent activation, the analog M1002 can be utilized. The protocols provided herein offer a framework for researchers to explore the utility of this compound in their specific experimental systems.
References
Application Notes and Protocols for M1001 Studies in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the HIF-2α agonist, M1001, in cell culture-based assays. The primary focus is on the 786-O renal cell carcinoma cell line, a well-established model for studying HIF-2α signaling due to its deficiency in the von Hippel-Lindau (VHL) tumor suppressor protein, leading to constitutive HIF-2α stabilization.
Introduction to this compound
This compound is a cell-permeable small molecule that functions as an agonist of the Hypoxia-Inducible Factor-2α (HIF-2α). It acts by binding to the PAS-B domain of the HIF-2α subunit, which promotes its stabilization and subsequent activation of downstream target genes. This makes this compound a valuable tool for investigating the biological roles of HIF-2α in various physiological and pathological processes, including angiogenesis, erythropoiesis, and tumorigenesis.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound's activity.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | ~667 nM | - | [1] |
| Effective Concentration | 10 µM | 786-O | [1] |
| Effect on HIF-2 Target Genes | Modestly increased expression | 786-O | [1] |
Experimental Protocols
786-O Cell Culture Protocol
The 786-O cell line is a widely used model for studying renal cell carcinoma and HIF-2α signaling.
Materials:
-
786-O cells (ATCC® CRL-1932™)
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (10,000 U/mL)
-
0.25% (w/v) Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+- and Mg2+-free
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing:
-
Quickly thaw the vial of cryopreserved 786-O cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
-
Cell Maintenance and Passaging:
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Monitor cell growth and passage the cells when they reach 80-90% confluency.
-
To passage, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Centrifuge the cells at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete growth medium and plate at the desired density. A subcultivation ratio of 1:3 to 1:8 is recommended.
-
This compound Treatment Protocol
This protocol describes the treatment of 786-O cells with this compound to study the activation of HIF-2α signaling.
Materials:
-
786-O cells cultured as described above
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete growth medium
Procedure:
-
Cell Seeding: Seed 786-O cells in the desired culture vessel (e.g., 6-well plates, 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete growth medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control using the same concentration of DMSO in the medium.
-
Cell Treatment:
-
Aspirate the old medium from the cultured cells.
-
Add the medium containing this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified atmosphere of 5% CO2.
-
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as RNA extraction for qPCR or protein extraction for Western blotting.
Analysis of HIF-2α Target Gene Expression by qPCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HIF-2α target genes (e.g., VEGFA, TGFa, CCND1) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and vehicle-treated 786-O cells using a commercially available RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers for the target and housekeeping genes, and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in the expression of HIF-2α target genes in this compound-treated cells compared to vehicle-treated cells.
Analysis of HIF-2α Protein Levels by Western Blot
Materials:
-
RIPA lysis buffer with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-2α
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the this compound-treated and vehicle-treated 786-O cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-2α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Experimental workflow for this compound studies in 786-O cells.
Caption: this compound-mediated activation of the HIF-2α signaling pathway.
References
Application Notes and Protocols: Experimental Design for M1001 Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive set of protocols for the experimental validation of M1001, a small molecule agonist of the Hypoxia-Inducible Factor-2α (HIF-2α) Per-ARNT-Sim (PAS) B domain. The described methodologies are designed to enable researchers to confirm the mechanism of action and cellular effects of this compound. The protocols cover direct target engagement, assessment of downstream signaling pathway activation, and evaluation of cellular phenotypic responses. Detailed experimental workflows, data presentation tables, and signaling pathway diagrams are included to facilitate experimental design and execution.
Introduction
Hypoxia-Inducible Factors (HIFs) are key transcription factors that orchestrate the cellular response to low oxygen levels (hypoxia). HIF-2α is a critical component of this pathway, and its dysregulation is implicated in various diseases, including certain types of cancer. This compound has been identified as an agonist that binds to the PAS-B domain of HIF-2α, leading to a modest increase in the expression of HIF-2 target genes.[1]
The validation of this compound's activity is crucial for its development as a chemical probe or potential therapeutic agent. This document outlines a series of experiments to rigorously validate the on-target effects of this compound. The provided protocols are designed for use by researchers in academic and industrial settings.
This compound Signaling Pathway
Under normoxic conditions, HIF-2α is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, subsequent ubiquitination, and proteasomal degradation. In hypoxic conditions, or in the presence of an agonist like this compound, HIF-2α is stabilized. It then translocates to the nucleus and heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in critical cellular processes such as angiogenesis, glucose metabolism, and cell proliferation.
Caption: this compound mechanism of action in the HIF-2α signaling pathway.
Experimental Validation Workflow
A logical workflow is essential for the comprehensive validation of this compound. The process begins with confirming direct target engagement and proceeds to the quantification of downstream molecular and cellular effects.
Caption: A stepwise workflow for the experimental validation of this compound.
Experimental Protocols
Protocol 1: MicroScale Thermophoresis (MST) for this compound-HIF-2α Binding
Objective: To quantitatively determine the binding affinity (Kd) of this compound to purified HIF-2α protein.
Materials:
-
Purified recombinant human HIF-2α PAS-B domain protein
-
This compound
-
Labeling kit for protein (e.g., NHS-red fluorescent dye)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Procedure:
-
Label the HIF-2α protein with the fluorescent dye according to the manufacturer's protocol.
-
Prepare a serial dilution of this compound in MST buffer. The concentration range should span at least three orders of magnitude around the expected Kd.
-
Mix the labeled HIF-2α protein (at a constant concentration) with each concentration of this compound.
-
Incubate the mixtures for 30 minutes at room temperature to allow binding to reach equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the MST instrument.
-
Analyze the data to determine the dissociation constant (Kd) by fitting the change in thermophoresis to a binding curve.
Protocol 2: Cell Culture and this compound Treatment
Objective: To culture a suitable cell line and treat with this compound for downstream assays. The 786-O renal cell carcinoma cell line, which has a VHL mutation and constitutively active HIF-2α, is a relevant model.[1]
Materials:
-
786-O cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Cell culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture 786-O cells in complete growth medium.
-
Seed the cells into appropriate plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays) at a suitable density.
-
Allow cells to adhere overnight.
-
Prepare working solutions of this compound in complete growth medium. Include a vehicle control (DMSO).
-
Remove the old medium and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) before proceeding with downstream analysis.
Protocol 3: Quantitative PCR (qPCR) for HIF-2α Target Gene Expression
Objective: To measure the relative mRNA expression of HIF-2α target genes in response to this compound treatment.
Materials:
-
This compound-treated cells (from Protocol 4.2)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., VEGFA, GLUT1, TGFα) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Lyse the this compound-treated and control cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for each gene of interest.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to calculate the fold change in gene expression relative to the vehicle control.
Protocol 4: Western Blotting for Protein Expression
Objective: To assess the protein levels of HIF-2α and its downstream targets following this compound treatment.
Materials:
-
This compound-treated cells (from Protocol 4.2)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against HIF-2α, VEGFA, and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using a digital imaging system and perform densitometry analysis.
Protocol 5: Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of 786-O cells.
Materials:
-
786-O cells
-
96-well cell culture plates
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar proliferation assay reagent
-
Plate reader
Procedure:
-
Seed 786-O cells in a 96-well plate.
-
After overnight adherence, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubate for various time points (e.g., 24, 48, 72 hours).
-
At each time point, add the CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value if applicable.
Data Presentation
Quantitative data from the validation experiments should be summarized in a clear and organized manner to facilitate interpretation and comparison.
Table 1: this compound-HIF-2α Binding Affinity
| Assay | Parameter | Value |
|---|---|---|
| MST | Kd (nM) |
| TSA | ΔTm (°C) | |
Table 2: Effect of this compound on HIF-2α Target Gene Expression
| Gene | Treatment | Fold Change (vs. Vehicle) | p-value |
|---|---|---|---|
| VEGFA | This compound [1 µM] | ||
| VEGFA | This compound [10 µM] | ||
| GLUT1 | This compound [1 µM] | ||
| GLUT1 | This compound [10 µM] | ||
| TGFα | This compound [1 µM] |
| TGFα | this compound [10 µM] | | |
Table 3: Effect of this compound on Cell Proliferation
| Cell Line | Time Point (hr) | EC50 (µM) |
|---|---|---|
| 786-O | 48 |
| 786-O | 72 | |
Conclusion
The successful execution of these protocols will provide a robust validation of this compound as a HIF-2α agonist. The data generated will confirm its direct binding to the target, demonstrate the activation of the HIF-2α signaling pathway, and characterize its functional effects on cells. This comprehensive validation is a critical step in the further development and application of this compound in biomedical research.
References
M1001: A Tool for Probing HIF-2α Protein-Protein Interactions
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
M1001 is a cell-permeable small molecule that acts as an agonist of Hypoxia-Inducible Factor-2α (HIF-2α). It functions by binding to the PAS-B domain of HIF-2α, which allosterically enhances its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This stabilization of the HIF-2α/ARNT complex leads to the transcriptional activation of hypoxia-inducible genes. This document provides detailed protocols for utilizing this compound to study the HIF-2α/ARNT protein-protein interaction and its downstream cellular effects.
Mechanism of Action
Under normoxic conditions, HIF-2α is targeted for proteasomal degradation via prolyl hydroxylation and subsequent binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase. In hypoxic conditions, or in the presence of agonists like this compound, HIF-2α is stabilized. This compound binds to a pocket in the PAS-B domain of HIF-2α, inducing a conformational change in Tyrosine 281. This change strengthens the interaction between HIF-2α and its essential partner ARNT, leading to the formation of a stable and transcriptionally active heterodimer. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, driving their expression.
Data Presentation
Table 1: Quantitative Data for this compound-Mediated Interactions
| Parameter | Value | Method | Protein Complex | Reference |
| Binding Affinity (Kd) | 667 nM | MicroScale Thermophoresis (MST) | This compound to HIF-2α PAS-B domain | [1] |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay (TSA) | HIF-2α/ARNT complex with this compound | [1] |
| Cellular Activity | Increased expression of HIF-2 target genes | qRT-PCR | 786-O cells treated with 10 µM this compound | [1][2] |
| Effect on VHL Interaction | Reduced physical association | Co-Immunoprecipitation (Co-IP) | HIF-2α and VHL in HEK293T cells | [1] |
Experimental Protocols
Thermal Shift Assay (TSA) to Measure this compound-Induced Stabilization of the HIF-2α/ARNT Complex
This protocol describes how to assess the stabilizing effect of this compound on the HIF-2α/ARNT heterodimer by measuring changes in its melting temperature (Tm).
Materials:
-
Purified HIF-2α and ARNT proteins
-
This compound
-
TSA buffer (e.g., 20 mM Tris pH 8.0, 400 mM NaCl)
-
Protein Thermal Shift Dye (e.g., SYPRO Orange)
-
qPCR instrument with melt curve analysis capability
Protocol:
-
Prepare a master mix containing the purified HIF-2α and ARNT proteins at a final concentration of 1.5 µM each in TSA buffer.
-
Prepare a 10 µM working solution of this compound in TSA buffer containing 0.1% DMSO. Prepare a vehicle control with 0.1% DMSO in TSA buffer.
-
In a 96-well qPCR plate, add the protein master mix to each well.
-
Add the this compound working solution or the vehicle control to the respective wells.
-
Add the Protein Thermal Shift Dye to each well according to the manufacturer's instructions.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a qPCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.05 °C/s.
-
Monitor the fluorescence of the dye as a function of temperature.
-
Analyze the data to determine the melting temperature (Tm) for each condition. The Tm is the temperature at which 50% of the protein is denatured, corresponding to the inflection point of the melt curve.
-
Calculate the thermal shift (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the this compound-treated sample. A positive ΔTm indicates stabilization of the protein complex by this compound.
MicroScale Thermophoresis (MST) to Determine the Binding Affinity of this compound to HIF-2α
This protocol outlines the measurement of the binding affinity (Kd) between this compound and the HIF-2α PAS-B domain.
Materials:
-
Purified HIF-2α PAS-B domain
-
This compound
-
Fluorescent labeling kit (e.g., NHS-ester dye for protein labeling)
-
MST buffer (e.g., PBS with 0.05% Tween-20)
-
MST instrument and capillaries
Protocol:
-
Label the purified HIF-2α PAS-B domain with a fluorescent dye according to the labeling kit manufacturer's protocol.
-
Determine the concentration of the labeled protein.
-
Prepare a serial dilution of this compound in MST buffer. The concentration range should span from well below to well above the expected Kd.
-
Prepare a series of reaction mixtures by mixing a constant concentration of the fluorescently labeled HIF-2α PAS-B domain with each concentration of this compound. Include a control with only the labeled protein.
-
Incubate the mixtures at room temperature for a sufficient time to reach binding equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples in an MST instrument.
-
Analyze the change in the normalized fluorescence as a function of the this compound concentration.
-
Fit the data to a binding curve to determine the dissociation constant (Kd).
Co-Immunoprecipitation (Co-IP) to Assess the Effect of this compound on the HIF-2α/VHL Interaction
This protocol is designed to investigate how this compound affects the interaction between HIF-2α and the VHL protein in a cellular context.
Materials:
-
HEK293T cells
-
Expression plasmids for tagged full-length HIF-2α (e.g., FLAG-HIF-2α) and VHL (e.g., HA-VHL)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Anti-FLAG antibody conjugated to beads (or anti-FLAG antibody and Protein A/G beads)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for Western blotting (anti-FLAG, anti-HA)
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding FLAG-HIF-2α and HA-VHL.
-
After 24-48 hours, treat the cells with this compound at the desired concentration (e.g., 10 µM) or a vehicle control (DMSO) for a specified time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Incubate the clarified lysates with anti-FLAG antibody-conjugated beads overnight at 4 °C with gentle rotation to immunoprecipitate FLAG-HIF-2α.
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform Western blotting using anti-FLAG and anti-HA antibodies to detect HIF-2α and co-immunoprecipitated VHL, respectively.
-
A reduced amount of HA-VHL in the this compound-treated sample compared to the control indicates that this compound reduces the interaction between HIF-2α and VHL.
Visualizations
Caption: HIF-2α signaling pathway under normoxic and hypoxic/M1001 conditions.
Caption: Experimental workflow for the Thermal Shift Assay (TSA).
Caption: Experimental workflow for MicroScale Thermophoresis (MST).
Caption: Experimental workflow for Co-Immunoprecipitation (Co-IP).
References
Troubleshooting & Optimization
troubleshooting M1001 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the hypothetical compound M1001.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in aqueous buffers. What should I do?
A1: Poor solubility in aqueous buffers is a common issue with hydrophobic compounds like this compound. It is recommended to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can be toxic to cells.
Q2: What is the maximum recommended concentration of DMSO in my cell-based assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced toxicity. However, the optimal concentration can vary depending on the cell line and the duration of the experiment. It is always best to run a vehicle control (buffer with the same concentration of DMSO) to assess its effect on your specific experimental system.
Q3: I've dissolved this compound in an organic solvent and diluted it, but I still see precipitation. What's happening?
A3: Precipitation upon dilution of a stock solution into an aqueous buffer can occur if the compound's solubility limit in the final buffer is exceeded. This is a common phenomenon for poorly soluble compounds. To address this, you can try several approaches:
-
Lower the final concentration of this compound.
-
Increase the percentage of organic solvent in the final solution , being mindful of the tolerance of your experimental system.
-
Use a different organic solvent for the stock solution.
-
Employ solubility-enhancing excipients in your final buffer, such as cyclodextrins or surfactants, if compatible with your assay.
Q4: Can I heat the solution to improve the solubility of this compound?
A4: Gently warming the solution can sometimes help to dissolve this compound. However, prolonged exposure to high temperatures can degrade the compound. If you choose to heat the solution, do so cautiously and for a short period. It is advisable to test the stability of this compound at elevated temperatures before proceeding. After dissolving, allow the solution to cool to room temperature and observe for any precipitation.
Troubleshooting Guides
Issue 1: this compound Powder is Difficult to Dissolve Initially
If you are having trouble dissolving the initial this compound powder to create a stock solution, follow this workflow:
Caption: Workflow for dissolving this compound powder.
Issue 2: Precipitation Occurs After Diluting Stock Solution into Aqueous Buffer
This is a common challenge. The following decision tree can guide your troubleshooting process:
Caption: Troubleshooting precipitation after dilution.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. (Molecular Weight of this compound will be provided on the product datasheet).
-
Weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 2-5 minutes until the powder is completely dissolved.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C as recommended on the product datasheet.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in an Aqueous Buffer
Objective: To determine the solubility limit of this compound in a specific aqueous buffer when diluted from a DMSO stock.
Materials:
-
10 mM this compound in DMSO stock solution
-
Your aqueous buffer of choice (e.g., PBS, cell culture media)
-
Sterile microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare a series of dilutions of the 10 mM this compound stock solution into your aqueous buffer. A suggested dilution series is provided in the table below.
-
For each dilution, add the required volume of the DMSO stock to the aqueous buffer and immediately vortex to mix.
-
Incubate the dilutions at your experimental temperature (e.g., 37°C) for a set period (e.g., 1 hour).
-
After incubation, visually inspect each tube for any signs of precipitation. You can also centrifuge the tubes and look for a pellet.
-
The highest concentration that remains clear is the maximum soluble concentration of this compound in that specific buffer under these conditions.
Table 1: Example Dilution Series for Solubility Determination
| Final this compound Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Aqueous Buffer (µL) | Final DMSO Concentration (%) |
| 100 | 10 | 990 | 1.0 |
| 50 | 5 | 995 | 0.5 |
| 25 | 2.5 | 997.5 | 0.25 |
| 10 | 1 | 999 | 0.1 |
| 5 | 0.5 | 999.5 | 0.05 |
| 1 | 0.1 | 999.9 | 0.01 |
Signaling Pathway Considerations
Poor solubility can lead to inaccurate results in signaling pathway studies. It is crucial to ensure that this compound is fully dissolved to observe its true biological effects. The diagram below illustrates a hypothetical signaling pathway that could be investigated, emphasizing the importance of compound availability.
Caption: Hypothetical signaling pathway affected by this compound.
Technical Support Center: M1001 Treatment Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with M1001 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent microtubule inhibitor. By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, which is essential for chromosome segregation during cell division.[1] This leads to a cell cycle arrest at the G2/M phase and subsequently induces apoptosis.[2]
Q2: What is the recommended concentration range and treatment duration for this compound?
The optimal concentration and treatment duration of this compound are cell-line dependent. We recommend performing a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting point is to treat cells with a serial dilution of this compound for 24, 48, and 72 hours.
Q3: How should I prepare and store this compound?
This compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the vial with the appropriate volume of DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration.
Q4: What are the expected morphological changes in cells treated with this compound?
Upon treatment with this compound, cells may exhibit morphological changes characteristic of mitotic arrest and apoptosis. These can include cell rounding, detachment from the culture surface, membrane blebbing, and the appearance of apoptotic bodies.
Troubleshooting Guides
Problem 1: Low efficacy or no observable effect of this compound treatment.
| Possible Cause | Suggested Solution |
| Incorrect Drug Concentration | Verify calculations for serial dilutions. Perform a new dose-response experiment with a broader concentration range. |
| Cell Line Resistance | Some cell lines may be inherently resistant to this compound. Consider using a different cell line or combination therapy. Check for high expression of drug efflux pumps (e.g., P-glycoprotein). |
| Drug Degradation | Ensure proper storage of this compound stock solutions at -20°C and avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal Treatment Duration | Extend the treatment duration (e.g., up to 72 hours) to allow for sufficient time for the drug to induce a response. |
| High Seeding Density | High cell confluence can reduce the effective concentration of the drug per cell. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment.[3] |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use fresh tips for each replicate to avoid carryover. |
| Uneven Drug Distribution | Gently mix the plate after adding this compound to ensure even distribution in the well. |
Experimental Protocols
Dose-Response Study using MTT Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot the dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in 70% ice-cold ethanol while vortexing gently and incubate at 4°C for at least 30 minutes.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 25.3 |
| HeLa | Cervical | 15.8 |
| A549 | Lung | 42.1 |
| HCT116 | Colon | 18.5 |
Table 2: Effect of this compound Treatment Duration on Cell Viability of HeLa Cells (IC50 Concentration)
| Treatment Duration | Cell Viability (%) |
| 24h | 68.2 |
| 48h | 50.1 |
| 72h | 35.7 |
Visualizations
Caption: this compound inhibits microtubule polymerization, leading to G2/M arrest and apoptosis.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
References
Technical Support Center: HIF-2α Pathway Modulation
This technical support center provides troubleshooting guidance for researchers working with compounds intended to modulate the Hypoxia-Inducible Factor 2-alpha (HIF-2α) signaling pathway. Our resources address common issues encountered during in-vitro experiments and provide detailed protocols and data interpretation guides.
Frequently Asked Questions (FAQs)
Q1: My compound, M1001, is not showing the expected HIF-2α activation. What could be the reason?
A common point of confusion is the mechanism of action of small molecules targeting HIF-2α. The vast majority of well-characterized, clinically relevant compounds that directly bind to HIF-2α, such as belzutifan, are inhibitors , not activators.[1][2][3][4] These molecules function by binding to a pocket in the HIF-2α PAS-B domain, which prevents its crucial dimerization with HIF-1β (also known as ARNT).[2][5][6] This disruption blocks the transcriptional activity of the HIF-2 complex.
Therefore, the expected outcome of treating cells with a belzutifan-like compound would be a decrease in the expression of HIF-2α target genes like VEGFA, EPO, or CCND1. If this compound is designed to be a HIF-2α inhibitor, you should be looking for evidence of pathway inhibition, not activation.
Q2: How does the VHL status of my cell line affect experiments with HIF-2α modulators?
The von Hippel-Lindau (VHL) protein is critical for the regulation of HIF-α subunits. In cells with functional VHL (VHL-positive) under normal oxygen levels (normoxia), HIF-2α is constantly targeted for proteasomal degradation.[1][6] In contrast, cells lacking functional VHL (VHL-negative), such as the 786-O renal cell carcinoma line, exhibit constitutive stabilization and accumulation of HIF-2α, even in normoxia.[5][6]
For this reason, VHL-negative cell lines are often the preferred model for studying HIF-2α inhibitors, as they provide a strong and stable baseline of HIF-2α activity. In VHL-positive cells, you would need to induce hypoxia (typically 1% O₂) to see a significant accumulation of HIF-2α protein and subsequent pathway activation, which can then be targeted for inhibition.
Q3: What are the essential positive and negative controls for my experiment?
Proper controls are crucial for interpreting your results.
-
Positive Control (for Inhibition): A known, potent HIF-2α inhibitor like belzutifan (PT2385) should be used. This will help you confirm that the experimental system is responsive to HIF-2α inhibition.
-
Negative Control (Vehicle): The vehicle in which your compound is dissolved (e.g., DMSO) should be used as a negative control to account for any effects of the solvent on the cells.
-
Hypoxia/VHL-Deficiency Control: In VHL-positive cells, a comparison between normoxic and hypoxic conditions is essential to demonstrate that the pathway is inducible. In VHL-negative cells, an untreated sample will serve as the baseline for constitutive activation.
Troubleshooting Guide: No Observed Effect of a Putative HIF-2α Inhibitor
This guide addresses the common problem where a compound expected to inhibit HIF-2α activity shows no effect on downstream readouts.
Problem Area 1: Sub-Cellular Target Engagement
Hypothesis: The compound is not reaching or interacting with HIF-2α in the cell nucleus.
Troubleshooting Steps:
-
Verify Compound Stability and Purity: Ensure the compound has not degraded during storage and is of high purity.
-
Optimize Compound Concentration and Incubation Time: Perform a dose-response and time-course experiment. It's possible the concentration is too low or the incubation time is too short to elicit a response.
-
Check Cell Permeability: If the compound's cell permeability is unknown, consider running a cellular thermal shift assay (CETSA) to confirm target engagement within the cell.
Problem Area 2: Western Blot Issues
Hypothesis: The Western blot is not accurately detecting changes in protein levels.
Troubleshooting Steps:
-
Antibody Validation: Ensure your HIF-2α antibody is specific and validated for the application. Run it against a positive control lysate (e.g., from hypoxic VHL-positive cells or any VHL-negative line).
-
Nuclear Fractionation: HIF-2α is a nuclear protein. Preparing nuclear extracts can enrich the protein and provide a cleaner signal compared to whole-cell lysates.
-
Loading Control Selection: Use a nuclear-specific loading control (e.g., Lamin B1, TBP) when analyzing nuclear extracts. For whole-cell lysates, β-actin or GAPDH are standard.
-
Confirm Downstream Protein Reduction: Check for a decrease in proteins known to be regulated by HIF-2α, which can sometimes be a more robust readout than changes in HIF-2α levels alone.
Key Experimental Protocols
Protocol 1: Western Blot for HIF-2α and Target Proteins
-
Cell Lysis:
-
Culture cells (e.g., 786-O) to 80-90% confluency.
-
Treat with your compound (e.g., this compound at 1 µM, 10 µM) or vehicle (DMSO) for 24 hours.
-
Wash cells with ice-cold PBS.
-
For nuclear extracts, use a commercial nuclear extraction kit or a hypotonic lysis buffer followed by a high-salt nuclear extraction buffer.
-
For whole-cell lysates, use RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on an 8% SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody (e.g., anti-HIF-2α, anti-VEGFA, anti-Lamin B1) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image.
-
Protocol 2: qPCR for HIF-2α Target Gene Expression
-
Cell Treatment and RNA Extraction:
-
Plate cells and treat as described for the Western blot protocol.
-
Lyse cells and extract total RNA using a column-based kit or TRIzol reagent.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
-
Quantitative PCR (qPCR):
-
Prepare qPCR reactions using a SYBR Green or TaqMan-based master mix.
-
Use validated primers for target genes (VEGFA, CCND1, EPO) and a housekeeping gene (ACTB, GAPDH).
-
Run the qPCR on a real-time PCR system.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.
Data Presentation
Table 1: Expected qPCR Results for a HIF-2α Inhibitor in 786-O Cells
| Treatment Group | Target Gene | Normalized Fold Change (vs. Vehicle) | P-value |
| Vehicle (DMSO) | VEGFA | 1.00 | - |
| This compound (1 µM) | VEGFA | 0.65 | < 0.05 |
| This compound (10 µM) | VEGFA | 0.30 | < 0.01 |
| Vehicle (DMSO) | CCND1 | 1.00 | - |
| This compound (1 µM) | CCND1 | 0.75 | < 0.05 |
| This compound (10 µM) | CCND1 | 0.45 | < 0.01 |
Table 2: Troubleshooting Checklist for Western Blots
| Checkpoint | Status (Pass/Fail) | Notes |
| Protein Integrity | Run a total protein stain to check for degradation. | |
| HIF-2α Antibody | Confirmed specificity with positive control lysate? | |
| Loading Control | Nuclear-specific control used for nuclear extracts? | |
| Transfer Efficiency | Ponceau S stain shows even transfer across the blot? | |
| ECL Substrate | Freshly prepared and not expired? |
Visual Guides
Caption: HIF-2α Inhibition Pathway.
References
- 1. Mechanism of Action for WELIREG® (belzutifan) | von Hippel-Lindau Disease [welireghcp.com]
- 2. What is the mechanism of Belzutifan? [synapse.patsnap.com]
- 3. Belzutifan: a novel therapeutic for the management of von Hippel-Lindau disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Belzutifan | C17H12F3NO4S | CID 117947097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
potential off-target effects of M1001
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of the novel molecule M1001. The following resources offer troubleshooting guides and frequently asked questions to navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a new molecule like this compound?
Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to unexpected biological responses, toxicity, or a reduction in the compound's efficacy. For a new molecule like this compound, characterizing off-target effects is a critical step in preclinical development to ensure its safety and specificity.
Q2: How can I predict potential off-target effects of this compound in silico?
In silico methods are computational approaches used to predict potential off-target interactions. These can include:
-
Sequence Homology Analysis: Comparing the amino acid sequence of the primary target with other proteins in the proteome. Proteins with similar binding pockets may be susceptible to off-target binding.
-
Structure-Based Virtual Screening: Docking this compound against a library of protein structures to identify potential unintended binders.
-
Pharmacophore Modeling: Creating a model of the essential features of this compound required for binding and searching for similar patterns in other known drug-target interactions.
Q3: What are the primary experimental approaches to identify off-target effects of this compound?
Several experimental strategies can be employed to identify off-target effects:
-
Biochemical Assays: Screening this compound against a panel of purified kinases or other enzymes to identify direct interactions.
-
Cell-Based Assays: Using reporter assays or phenotypic screening in various cell lines to observe cellular responses not explained by on-target activity.
-
Proteomics Approaches: Techniques like thermal proteome profiling (TPP) or chemical proteomics can identify direct protein targets of this compound in a cellular context.
Q4: My in vitro data for this compound looks promising, but I'm seeing unexpected toxicity in cell-based assays. Could this be due to off-target effects?
Yes, unexpected cytotoxicity is a common indicator of off-target effects. While the on-target activity may be potent and selective in biochemical assays, interactions with other cellular proteins can trigger toxic pathways. It is crucial to investigate these off-target interactions to understand the mechanism of toxicity.
Q5: How can I distinguish between on-target and off-target mediated phenotypes?
Differentiating between on-target and off-target effects can be challenging. Key strategies include:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound. If the desired phenotype tracks with on-target potency across multiple analogs, it is more likely to be an on-target effect.
-
Target Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. If the phenotype persists in the absence of the target, it is likely an off-target effect.
-
Rescue Experiments: Overexpressing the intended target to see if it can reverse the observed phenotype.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in different cell lines.
-
Possible Cause 1: Different expression levels of the on-target protein.
-
Troubleshooting Step: Perform Western blotting or qPCR to quantify the expression level of the target protein in each cell line. Correlate target expression with this compound potency.
-
-
Possible Cause 2: Presence of off-target proteins that influence this compound activity.
-
Troubleshooting Step: Conduct a broad kinase screen or proteomic profiling with this compound in the cell lines showing discrepant results to identify potential off-targets that are differentially expressed.
-
-
Possible Cause 3: Variations in cell permeability or drug efflux.
-
Troubleshooting Step: Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells. Investigate the expression and activity of drug transporters like P-glycoprotein (P-gp).
-
Issue 2: this compound shows activity against a known off-target in a kinase panel, but this is not observed in cell-based assays.
-
Possible Cause 1: Lack of physiological relevance of the biochemical assay.
-
Troubleshooting Step: The off-target may not be expressed or may be in an inactive conformation in the tested cell lines. Confirm the expression and phosphorylation status of the potential off-target in your cellular model.
-
-
Possible Cause 2: Cellular compartmentalization.
-
Troubleshooting Step: this compound and the potential off-target may be localized in different subcellular compartments, preventing their interaction. Use immunofluorescence or subcellular fractionation to determine their respective localizations.
-
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile of this compound (1 µM Screen)
| Kinase Target | % Inhibition | Potential for Off-Target Effect |
| On-Target Kinase A | 98% | On-Target |
| Off-Target Kinase B | 85% | High |
| Off-Target Kinase C | 55% | Moderate |
| Off-Target Kinase D | 20% | Low |
| Off-Target Kinase E | 5% | Negligible |
Table 2: Troubleshooting Guide for Unexpected Phenotypes
| Observed Phenotype | Potential Off-Target Pathway | Recommended Action |
| Apoptosis at low nanomolar concentrations | Caspase activation, Bcl-2 family modulation | Perform caspase activity assays and Western blots for apoptotic markers. |
| Cell cycle arrest in G1 phase | Inhibition of Cyclin-Dependent Kinases (CDKs) | Analyze cell cycle distribution by flow cytometry and probe for CDK activity. |
| Unexplained change in cell morphology | Cytoskeletal protein interference | Use immunofluorescence to visualize cytoskeletal components like actin and tubulin. |
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a dilution series to achieve final assay concentrations (e.g., 10 µM, 1 µM, 100 nM).
-
Assay Plate Preparation: Add the recombinant kinase, appropriate substrate, and ATP to the wells of a 384-well plate.
-
Compound Addition: Add the diluted this compound or DMSO (vehicle control) to the assay wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using luminescence or fluorescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each concentration of this compound relative to the DMSO control.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol determines if this compound binds to its intended target in a cellular environment.
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with this compound or vehicle control for 1 hour at 37°C.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by three freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble target protein by Western blotting. A shift in the melting curve indicates target engagement by this compound.
Visualizations
Technical Support Center: M1001 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving the HIF-2α agonist, M1001.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as an agonist for the Hypoxia-Inducडकतव्य-inducible Factor-2α (HIF-2α) Per-Arnt-Sim (PAS)-B domain. It directly binds to HIF-2α, stabilizing the HIF-2α-ARNT heterodimer and promoting the expression of HIF-2α target genes.
Q2: What are the key quantitative parameters of this compound activity?
A2: The following table summarizes key in vitro data for this compound.
| Parameter | Value | Assay Type | Cell Line |
| Binding Affinity (Kd) | ~667 nM | Microscale Thermophoresis (MST) | N/A |
| Thermal Shift (ΔTm) | +0.8 °C | Thermal Shift Assay | N/A |
| Target Gene Upregulation | Modest Increase | qPCR | 786-O |
Q3: Which cell lines are recommended for this compound experiments?
A3: The 786-O renal cell carcinoma cell line is a commonly used model for studying HIF-2α activity. This cell line is deficient in the von Hippel-Lindau (VHL) tumor suppressor protein, leading to constitutive stabilization and accumulation of HIF-2α protein. However, it's important to be aware that HIF-2α expression levels can still exhibit variability in these cells.[1][2][3][4]
Q4: What are the major sources of variability in this compound experiments?
A4: Major sources of variability can be categorized into three areas:
-
Reagent and Consumable Variability: Inconsistent lots of this compound, antibodies, cytokines, and cell culture media can introduce significant variability. The quality and type of microplates used can also affect results.
-
Procedural Variability: Deviations in incubation times, temperature, pipetting techniques, and cell handling can lead to inconsistent outcomes.
-
Biological Variability: The inherent biological differences between cell passages, variations in HIF-2α expression levels even within a clonal population, and the overall health of the cells can contribute to data scatter.[1]
Troubleshooting Guides
Problem 1: High Variability in Thermal Shift Assay (TSA) Results
| Possible Cause | Recommended Solution |
| Inconsistent Protein Concentration | Accurately determine the protein concentration of your HIF-2α construct before each experiment using a reliable method like a Bradford or BCA assay. Ensure the final protein concentration is consistent across all wells. |
| Pipetting Inaccuracies | Use calibrated pipettes and pre-wet the tips before dispensing. For preparing serial dilutions of this compound, perform a fresh dilution series for each experiment rather than using previously prepared dilutions. |
| Improper Plate Sealing | Ensure the 96-well plate is sealed tightly to prevent evaporation during the thermal ramp. Uneven heating due to poor sealing can cause significant variability in melting temperatures (Tm). |
| Suboptimal Buffer Conditions | The stability of HIF-2α can be sensitive to pH and salt concentration. If you observe high variability, consider optimizing the buffer conditions. A standard buffer for this type of assay is 25 mM Tris-HCl, pH 8.0, 500 mM NaCl.[5] |
| Dye Concentration Issues | The concentration of the fluorescent dye (e.g., SYPRO Orange) is critical. Too little dye will result in a low signal, while too much can lead to high background and quenching. Prepare a fresh dye solution for each experiment.[5][6] |
Problem 2: Inconsistent HIF-2α Target Gene Expression in qPCR
| Possible Cause | Recommended Solution |
| Variable Cell Seeding Density | Inconsistent cell numbers at the start of the experiment will lead to variable results. Use a cell counter to ensure uniform seeding density in all wells. |
| Inconsistent this compound Treatment | Ensure this compound is thoroughly mixed into the media before adding it to the cells. Use a consistent incubation time for all treatments. |
| RNA Degradation | Work quickly and in an RNase-free environment during RNA extraction. Assess RNA integrity using a Bioanalyzer or similar method before proceeding to cDNA synthesis. |
| Primer Inefficiency | Validate your qPCR primers to ensure they have an efficiency between 90% and 110%. Poor primer efficiency is a major source of variability. |
| Reference Gene Instability | The expression of your chosen reference gene (e.g., GAPDH, ACTB) may be affected by this compound treatment. Validate your reference gene to ensure its expression is stable across all experimental conditions. |
Problem 3: Weak or No Signal in HIF-2α Western Blot
| Possible Cause | Recommended Solution |
| Low HIF-2α Expression | Even in VHL-deficient cell lines like 786-O, HIF-2α levels can fluctuate. Ensure your cells are healthy and not overgrown. Consider using a positive control, such as cells treated with a hypoxia-mimetic agent like cobalt chloride, to confirm antibody and protocol performance.[7] |
| Inefficient Protein Transfer | Confirm successful protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage if necessary. |
| Suboptimal Antibody Concentration | The primary antibody concentration may need to be optimized. Perform a titration to find the optimal concentration that gives a strong signal with low background. |
| Incorrect Antibody Storage | Ensure the primary antibody has been stored according to the manufacturer's instructions. Repeated freeze-thaw cycles can reduce antibody activity. |
| Blocking Buffer Masking the Epitope | Some blocking agents, like non-fat dry milk, can mask certain epitopes. Try switching to a different blocking agent, such as bovine serum albumin (BSA).[8] |
Experimental Protocols & Workflows
HIF-2α Thermal Shift Assay Protocol
This protocol is designed to assess the direct binding of this compound to the HIF-2α protein by measuring changes in its thermal stability.
HIF-2α Target Gene Expression (qPCR) Protocol
This protocol outlines the steps to measure the effect of this compound on the expression of HIF-2α target genes.
Signaling Pathway
HIF-2α and mTOR Signaling Interplay
This compound, by activating HIF-2α, can influence the mTOR signaling pathway, a central regulator of cell growth, proliferation, and metabolism. The following diagram illustrates the relationship between HIF-2α and the mTORC1 and mTORC2 complexes.
References
- 1. Hypoxia-inducible factor (HIF)-prolyl hydroxylase 3 (PHD3) maintains high HIF2A mRNA levels in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HIF2α promotes tumour growth in clear cell renal cell carcinoma by increasing the expression of NUDT1 to reduce oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eubopen.org [eubopen.org]
- 6. bio-rad.com [bio-rad.com]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
M1001 Technical Support Center: Stability in Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of M1001 in various cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common cell culture media?
The stability of this compound can vary significantly depending on the composition of the cell culture medium, incubation time, and temperature. Below is a summary of this compound's half-life in several widely used media under standard cell culture conditions (37°C, 5% CO2).
Data Summary: Half-life of this compound in Various Media
| Medium | Supplement | Half-life (t½) at 37°C | Percent Remaining at 24h |
| DMEM | 10% Fetal Bovine Serum | 48 hours | ~71% |
| DMEM | No Serum | 72 hours | ~80% |
| RPMI-1640 | 10% Fetal Bovine Serum | 36 hours | ~63% |
| MEM | 10% Fetal Bovine Serum | 52 hours | ~73% |
| Opti-MEM | No Serum | > 96 hours | >90% |
Note: These values are estimates. Stability should be confirmed in your specific experimental setup.
Q2: What factors can degrade this compound in my cell culture experiments?
Several factors can contribute to the degradation of this compound:
-
Enzymatic Degradation: Serum, a common supplement in media, contains various enzymes (e.g., esterases, proteases) that can metabolize or degrade this compound. As shown in the table above, the half-life of this compound is generally shorter in the presence of serum.
-
pH Instability: Extreme pH values can lead to the hydrolysis of this compound. Standard cell culture media are buffered (usually with bicarbonate), but improper storage or handling can lead to pH shifts.
-
Reactive Components: Some media components, like certain amino acids (e.g., cysteine) or vitamins, can react with and degrade this compound over time.
-
Light Sensitivity: this compound exhibits some sensitivity to light. Prolonged exposure of media containing this compound to direct light can accelerate its degradation. Always prepare and handle this compound-containing solutions in subdued light.
Troubleshooting Guide
Issue: My experimental results with this compound are inconsistent or weaker than expected.
Inconsistent or weak results are often linked to compound instability. This troubleshooting flowchart can help you diagnose the potential cause.
Caption: Troubleshooting decision tree for this compound inconsistency.
Hypothetical Signaling Pathway for this compound
The stability of this compound is critical for achieving consistent inhibition of its target, Kinase B, and accurately studying downstream effects. Degradation of this compound leads to reduced target engagement and unreliable data.
Caption: this compound inhibits Kinase B in a signaling pathway.
Experimental Protocols
Protocol: Assessing this compound Stability in Cell Culture Medium via LC-MS
This protocol provides a framework for quantifying the concentration of this compound over time in your specific cell culture medium.
Caption: Workflow for this compound stability assessment using LC-MS.
Methodology:
-
Preparation:
-
Prepare a fresh stock solution of this compound in DMSO (e.g., 10 mM).
-
Dilute the stock solution to a final concentration of 10 µM in the desired cell culture medium (pre-warmed to 37°C). Include all supplements (e.g., serum) that will be used in your experiment.
-
Prepare a "Time 0" sample immediately.
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile tubes, one for each time point (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Place the tubes in a cell culture incubator at 37°C with 5% CO2.
-
-
Sample Collection and Processing:
-
For the T=0 sample and at each subsequent time point, remove one aliquot from the incubator.
-
Add 3 volumes of ice-cold acetonitrile containing an internal standard (optional, but recommended for accuracy).
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or HPLC vial.
-
-
LC-MS Analysis:
-
Analyze the samples using a suitable Liquid Chromatography-Mass Spectrometry (LC-MS) method optimized for this compound detection.
-
Integrate the peak area corresponding to this compound for each time point.
-
-
Data Analysis:
-
Normalize the peak area of this compound at each time point to the peak area of the internal standard (if used).
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of this compound remaining versus time to determine the stability profile and calculate the half-life (t½).
-
Technical Support Center: M1001 Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of M1001, a novel Menin inhibitor, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the protein-protein interaction between Menin and Mixed Lineage Leukemia (MLL1). In certain types of acute myeloid leukemia (AML), particularly those with MLL rearrangements (KMT2Ar) or NPM1 mutations (NPM1c), the Menin-MLL interaction is critical for the expression of leukemogenic genes, such as HoxA9 and MEIS1. By disrupting this interaction, this compound leads to the downregulation of these target genes, inducing differentiation and inhibiting the proliferation of leukemic cells.
Q2: Which cell lines are most likely to respond to this compound?
Cell lines harboring KMT2A rearrangements (e.g., MV4;11, MOLM-13) or NPM1 mutations are the most likely to be sensitive to this compound. It is crucial to verify the genetic background of your new cell line to anticipate its responsiveness to this compound.
Q3: What are the key experimental readouts to confirm this compound activity?
To confirm this compound activity, we recommend a multi-faceted approach including:
-
Target Engagement: Demonstrating the disruption of the Menin-MLL interaction.
-
Epigenetic Modification: Assessing changes in histone methylation at target gene promoters.
-
Gene Expression: Quantifying the downregulation of MLL target genes.
-
Phenotypic Effects: Measuring the impact on cell viability and differentiation.
Experimental Workflow
The following diagram outlines the recommended experimental workflow to confirm this compound activity in a new cell line.
This compound Signaling Pathway
The diagram below illustrates the signaling pathway disrupted by this compound.
Experimental Protocols & Troubleshooting
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
Objective: To demonstrate that this compound disrupts the interaction between Menin and MLL.
Protocol:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest and wash cells with cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease inhibitors).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-Menin or anti-MLL antibody overnight at 4°C.
-
Add Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Wash the beads 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Run the eluted samples on an SDS-PAGE gel.
-
Transfer to a PVDF membrane.
-
Probe with antibodies against both Menin and MLL.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| No protein detected in the IP lane | Inefficient antibody for IP | Ensure the antibody is validated for IP. Increase antibody concentration. |
| Low protein expression | Increase the amount of starting cell lysate. | |
| High background | Insufficient washing | Increase the number and duration of wash steps. |
| Non-specific antibody binding | Perform a pre-clearing step with beads before adding the antibody. | |
| Inconsistent results | Variability in cell lysis | Ensure complete and consistent cell lysis. Use fresh protease inhibitors. |
Chromatin Immunoprecipitation (ChIP)-qPCR for H3K4me3
Objective: To show that this compound treatment reduces the levels of the activating histone mark H3K4me3 at the promoter regions of target genes like HoxA9.
Protocol:
-
Cross-linking and Chromatin Shearing:
-
Treat cells with this compound or vehicle.
-
Cross-link proteins to DNA with formaldehyde.
-
Lyse cells and shear chromatin to 200-1000 bp fragments by sonication.
-
-
Immunoprecipitation:
-
Incubate sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.
-
Use IgG as a negative control.
-
Capture antibody-chromatin complexes with Protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA.
-
-
qPCR:
-
Perform qPCR using primers specific for the promoter region of HoxA9.
-
Analyze the data as a percentage of input.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Low DNA yield | Inefficient cell lysis or chromatin shearing | Optimize sonication conditions. Ensure complete cell lysis.[1] |
| Insufficient starting material | Increase the number of cells used for the experiment. | |
| High background in IgG control | Incomplete blocking of beads | Pre-block beads with salmon sperm DNA and BSA.[1] |
| Too much antibody or chromatin | Optimize the antibody and chromatin concentrations. | |
| No enrichment of target gene | Ineffective antibody | Use a ChIP-validated antibody. |
| Incorrect primer design | Verify primer efficiency and specificity for the target promoter region. |
RT-qPCR for Gene Expression
Objective: To quantify the downregulation of MLL target genes HoxA9 and MEIS1.
Protocol:
-
RNA Extraction:
-
Treat cells with a dose-range of this compound for various time points.
-
Harvest cells and extract total RNA using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers for HoxA9, MEIS1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Use a vehicle-treated sample as a reference.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| Poor RNA quality | RNase contamination | Use RNase-free reagents and consumables. |
| No amplification | Inefficient primers | Design and validate new primers. |
| Poor cDNA synthesis | Check the integrity of the RNA and use a reliable reverse transcription kit. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and be meticulous with technique. |
| Inconsistent cell treatment | Ensure uniform cell seeding and drug treatment. |
Cell Viability and Differentiation Assays
Objective: To assess the phenotypic effects of this compound on cell proliferation and differentiation.
Protocols:
-
Cell Viability (MTS Assay):
-
Seed cells in a 96-well plate and treat with a serial dilution of this compound.
-
Incubate for 72-96 hours.
-
Add MTS reagent and incubate for 1-4 hours.
-
Measure absorbance at 490 nm.
-
Calculate IC50 values.
-
-
Cell Differentiation (Flow Cytometry):
-
Treat cells with this compound for several days.
-
Harvest and stain cells with a fluorescently-labeled antibody against a differentiation marker (e.g., CD11b for myeloid differentiation).
-
Analyze the percentage of CD11b-positive cells by flow cytometry.
-
Troubleshooting Guide:
| Issue | Possible Cause | Recommendation |
| High variability in viability assay | Uneven cell seeding | Ensure a single-cell suspension and consistent seeding density. |
| No induction of differentiation markers | Cell line is resistant | Confirm the genetic background of the cell line. |
| Insufficient treatment time | Extend the duration of this compound treatment. | |
| High background in flow cytometry | Non-specific antibody staining | Include an isotype control and optimize antibody concentration. |
Expected Quantitative Data
The following tables summarize expected outcomes based on clinical and preclinical data for Menin inhibitors.
Table 1: Expected Gene Expression Changes (RT-qPCR)
| Gene | Expected Change with this compound |
| HoxA9 | Significant Downregulation |
| MEIS1 | Significant Downregulation |
Table 2: Expected Phenotypic Responses
| Assay | Metric | Expected Result in Sensitive Cell Lines |
| Cell Viability | IC50 | Low micromolar to nanomolar range |
| Cell Differentiation | % CD11b+ cells | Significant increase compared to vehicle |
Table 3: Clinical Response Rates of Menin Inhibitors in AML
| Compound | Patient Population | Overall Response Rate (ORR) | Complete Remission (CR/CRh) |
| Revumenib | R/R KMT2Ar AML | ~63% | ~23% |
| Ziftomenib | R/R NPM1mut AML | ~53% | ~38% |
Data is sourced from publicly available clinical trial information and may vary depending on the specific inhibitor and patient population.[2][3]
References
- 1. Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Menin inhibitors for AML: Current status and insights from ASH 2024 [aml-hub.com]
addressing M1001 cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address issues related to cytotoxicity observed at high concentrations of M1001.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is an investigational small molecule inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway.[1][2] By blocking the activity of mTOR complex 1 (mTORC1), this compound disrupts downstream processes essential for cell growth, proliferation, and survival, including protein and nucleotide synthesis.[1] Its potent anti-proliferative effects are desirable for its therapeutic purpose; however, high concentrations can lead to significant off-target effects and cytotoxicity.
Q2: Why am I observing high cytotoxicity with this compound at concentrations above 10 µM?
While this compound is designed to inhibit cell proliferation, high concentrations can induce widespread apoptosis and necrosis through several mechanisms:
-
Off-Target Kinase Inhibition: At concentrations significantly above its IC50 for mTOR, this compound may inhibit other critical kinases, leading to unintended cellular damage.
-
Metabolic Collapse: Severe and prolonged inhibition of mTOR can lead to a shutdown of essential metabolic pathways, resulting in cellular energy depletion and death.
-
Induction of Apoptosis: this compound can trigger the intrinsic apoptotic pathway by causing cellular stress.[3]
-
Solvent Toxicity: If using a solvent like DMSO, high final concentrations can contribute to cytotoxicity.
Q3: What are the typical morphological and biochemical signs of this compound-induced cytotoxicity?
Cells undergoing cytotoxicity due to high concentrations of this compound typically exhibit:
-
Morphological Changes: Cell shrinkage, rounding, detachment from the culture plate, and membrane blebbing.
-
Biochemical Markers: Increased caspase-3/7 activity, Annexin V staining (early apoptosis), and propidium iodide (PI) or trypan blue uptake (late apoptosis/necrosis).
Q4: How can I reduce the cytotoxic effects of this compound while maintaining its efficacy for my research?
Mitigating cytotoxicity is crucial for obtaining meaningful experimental results. Consider the following strategies:
-
Concentration Optimization: Perform a dose-response experiment to identify the optimal concentration range where this compound inhibits its target without causing excessive cell death.
-
Time-Course Experiments: Reduce the incubation time. A shorter exposure to a high concentration may be sufficient to achieve the desired effect with less toxicity.
-
Use of Rescue Agents: In some experimental setups, co-treatment with a cytoprotective agent (e.g., an antioxidant like N-acetylcysteine if ROS production is a suspected side effect) may be possible, but this should be carefully validated.
Troubleshooting Guides
Issue 1: Rapid and widespread cell death observed within hours of this compound treatment.
-
Possible Cause: The concentration of this compound is too high, leading to acute toxicity.
-
Troubleshooting Steps:
-
Verify IC50: Ensure your working concentration is appropriate for your cell line. Refer to the table below for typical IC50 values.
-
Perform a Dose-Response Curve: Conduct a cytotoxicity assay (e.g., MTT or CellTiter-Glo) with a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the EC50 for cytotoxicity in your specific cell line.
-
Vehicle Control: Always include a vehicle-only control (e.g., DMSO at the same final concentration as your highest this compound dose) to rule out solvent toxicity.
-
Issue 2: Inconsistent cytotoxicity results between experiments.
-
Possible Cause: Variability in experimental conditions.
-
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure that cells are seeded at the same density for every experiment and are in the logarithmic growth phase at the time of treatment.
-
Fresh Compound Dilutions: Prepare fresh serial dilutions of this compound from a concentrated stock for each experiment. This compound may be unstable in culture media over time.
-
Monitor Cell Confluency: Treat cells at a consistent confluency (e.g., 60-70%), as this can significantly impact their sensitivity to cytotoxic agents.
-
Data Presentation
Table 1: this compound IC50 Values for Proliferation Inhibition in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) for Proliferation Inhibition (72h) |
| MCF-7 | Breast Cancer | 50 |
| MDA-MB-231 | Breast Cancer | 75 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 90 |
| U87 MG | Glioblastoma | 200 |
Note: These are representative values. The optimal concentration should be determined empirically for your specific experimental system.
Table 2: Troubleshooting Summary for High Cytotoxicity
| Observation | Potential Cause | Recommended Action |
| >90% cell death at 24h | Acute Toxicity | Lower this compound concentration by 5-10 fold. |
| High cell death in vehicle control | Solvent Toxicity | Ensure final DMSO concentration is <0.1%. |
| Variable results across replicates | Inconsistent Plating | Use a multichannel pipette; check cell suspension. |
| Decreasing potency over time | Compound Instability | Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Determining this compound Cytotoxicity using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between apoptotic and necrotic cell death.
Materials:
-
Cells cultured in appropriate media.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of analysis.
-
Treatment: The next day, treat cells with a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and a vehicle control. Incubate for the desired time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Proposed signaling pathway of this compound and its off-target induction of apoptosis.
Caption: Troubleshooting workflow for addressing high this compound cytotoxicity.
References
improving reproducibility of M1001-based assays
Welcome to the technical support center for the M1001 Kinase Assay platform. This resource is designed to help researchers, scientists, and drug development professionals improve the reproducibility of their this compound-based experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound Kinase Assay?
The this compound Kinase Assay is a biochemical assay designed to measure the activity of a specific kinase and to screen for potential inhibitors. The assay relies on the fundamental principle of a kinase transferring a phosphate group from a donor molecule (typically ATP) to a specific substrate. The amount of phosphorylation is then quantified using a detection method, which in the this compound platform is a luminescence-based readout. A decrease in signal indicates inhibition of the kinase.
Q2: What are the critical components of the this compound Kinase Assay Kit?
The this compound Kinase Assay Kit contains the following core components:
-
Kinase: The specific enzyme of interest.
-
Substrate: The molecule that is phosphorylated by the kinase.
-
ATP: The phosphate donor.
-
Assay Buffer: Optimized for kinase activity and stability.
-
Detection Reagent: Generates a luminescent signal proportional to the amount of ATP remaining after the kinase reaction.
-
Positive Control Inhibitor: A known inhibitor of the kinase for assay validation.
-
96-well or 384-well plates: For conducting the assay.
Q3: How should I store the components of the this compound Kinase Assay Kit?
Proper storage is crucial for maintaining the integrity and performance of the kit components. Please refer to the table below for recommended storage conditions.
| Component | Storage Temperature | Shelf Life |
| Kinase Enzyme | -80°C | 12 months |
| Substrate | -20°C | 12 months |
| ATP | -20°C | 12 months |
| Assay Buffer | 4°C | 6 months |
| Detection Reagent | -20°C (light sensitive) | 12 months |
| Positive Control | -20°C | 12 months |
Q4: Can I use a different kinase or substrate with the this compound Assay?
The this compound Assay buffer and detection system are optimized for the specific kinase and substrate provided in the kit. Using alternative enzymes or substrates may require significant optimization of the assay conditions, including buffer composition, ATP concentration, and enzyme/substrate concentrations. We do not guarantee the performance of the assay with components not provided in the kit.
Troubleshooting Guide
This guide addresses common issues that may arise during the execution of the this compound Kinase Assay.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal | - Contaminated reagents or plates- Detection reagent exposed to light for extended periods- Insufficient washing steps (if applicable) | - Use fresh, sterile reagents and plates- Protect the detection reagent from light- Ensure thorough washing between steps as per the protocol |
| Low signal or no kinase activity | - Inactive kinase enzyme due to improper storage or handling- Incorrect ATP or substrate concentration- Assay performed at a suboptimal temperature or pH | - Ensure the kinase is stored at -80°C and thawed on ice immediately before use- Verify the concentrations of all reagents- Incubate the reaction at the recommended temperature and ensure the buffer pH is correct |
| High well-to-well variability | - Inaccurate pipetting- Inconsistent incubation times- Edge effects in the microplate | - Use calibrated pipettes and proper pipetting techniques- Ensure all wells are incubated for the same duration- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity |
| Inconsistent IC50 values | - Compound precipitation- Instability of the test compound in the assay buffer- Incorrect serial dilutions | - Check the solubility of the test compounds in the assay buffer- Assess the stability of the compounds over the assay duration- Prepare fresh and accurate serial dilutions for each experiment |
Experimental Protocols
Standard this compound Kinase Assay Protocol
This protocol provides a general workflow for a typical kinase inhibition assay.
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer.
-
Prepare a kinase/substrate master mix by diluting the kinase and substrate to their final concentrations in the assay buffer.
-
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the kinase/substrate master mix to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Add 20 µL of the detection reagent to each well.
-
Incubate the plate in the dark for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizations
This compound Assay Workflow
Caption: A schematic of the this compound Kinase Assay experimental workflow.
Generic Kinase Signaling Pathway
Caption: A simplified diagram of a generic kinase signaling cascade.
Technical Support Center: M1001 Experimental Controls and Best Practices
Disclaimer: The identifier "M1001" is ambiguous and does not correspond to a unique, publicly documented molecule, reagent, or technology in the life sciences and drug development field. The following technical support guide is a generalized template designed to be adapted for a specific experimental agent. Please replace "[this compound]" with the specific name of your compound or reagent of interest.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for [this compound]?
A1: For initial reconstitution, we recommend using sterile, nuclease-free DMSO at a stock concentration of 10 mM. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store stock solutions at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month). For preparing working solutions, dilute the stock in your desired cell culture medium or experimental buffer immediately before use.
Q2: What are the recommended positive and negative controls when using [this compound] in a cell-based assay?
A2:
-
Positive Control: A known activator or inhibitor of the target pathway of [this compound] should be used. For example, if [this compound] is a kinase inhibitor, a well-characterized inhibitor of the same kinase would be an appropriate positive control.
-
Negative Control (Vehicle Control): This is crucial to ensure that the solvent used to dissolve [this compound] (e.g., DMSO) does not have a biological effect on its own. The vehicle control should contain the same final concentration of the solvent as the [this compound]-treated samples.
-
Untreated Control: This sample does not receive any treatment and serves as a baseline for the experiment.
Q3: How can I determine the optimal working concentration of [this compound] for my cell line?
A3: The optimal working concentration of [this compound] is cell-type dependent. We recommend performing a dose-response curve to determine the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) in your specific cell line. A typical starting range for a dose-response experiment is from 1 nM to 10 µM.
Troubleshooting Guides
Issue 1: High variability between replicates in my [this compound] experiment.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting of [this compound] | Use calibrated pipettes and low-retention tips. Prepare a master mix of the treatment solution to add to replicate wells. |
| Cell health and passage number | Use cells at a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. |
Issue 2: No observable effect of [this compound] in my experiment.
| Possible Cause | Troubleshooting Step |
| Incorrect dosage | Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Insufficient incubation time | Conduct a time-course experiment to identify the optimal duration of treatment. |
| Inactive [this compound] | Verify the storage conditions and age of your [this compound] stock. Test a fresh aliquot. |
| Cell line is not responsive | Confirm that your cell line expresses the target of [this compound]. Consider using a different cell line as a positive control. |
| Assay sensitivity | Ensure your assay is sensitive enough to detect the expected biological effect. |
Experimental Protocols
Protocol: Determining the IC50 of [this compound] using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Preparation of [this compound] Dilutions:
-
Prepare a 2X serial dilution of [this compound] in your cell culture medium. A typical starting concentration for the highest dose is 20 µM (which will be 10 µM final concentration on the cells).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest [this compound] concentration) and an untreated control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared [this compound] dilutions and controls to the respective wells in triplicate.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
Follow the manufacturer's protocol for your chosen viability assay (e.g., add MTT reagent and incubate, then add solubilization solution, or add CellTiter-Glo® reagent).
-
-
Data Acquisition and Analysis:
-
Read the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized viability against the log of the [this compound] concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Visualizations
Validation & Comparative
A Comparative Analysis of M1001 and Other Hypoxia-Inducible Factor-2α (HIF-2α) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the HIF-2α agonist M1001 with other recently identified agonists. The information presented is based on available preclinical data and is intended to assist researchers in evaluating these compounds for their studies.
Introduction to HIF-2α Agonism
Hypoxia-inducible factor-2α (HIF-2α) is a key transcription factor that plays a crucial role in the cellular response to low oxygen levels (hypoxia). Under hypoxic conditions, HIF-2α is stabilized and forms a heterodimer with HIF-1β (also known as ARNT), leading to the transcriptional activation of target genes involved in erythropoiesis, angiogenesis, and cell proliferation.[1][2] The discovery of small molecule agonists that can activate the HIF-2α pathway even under normoxic conditions opens up therapeutic possibilities for conditions such as anemia associated with chronic kidney disease.[3] This guide focuses on this compound, one of the first-in-class HIF-2α agonists, and compares its performance with other emerging agonists based on published experimental data.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and other notable HIF-2α agonists. Direct comparison should be approached with caution due to potential variations in experimental conditions between different studies.
Table 1: In Vitro Binding Affinity and Potency of HIF-2α Agonists
| Compound | Target | Assay Type | Binding Affinity (Kd) | Potency (EC50) | Efficacy (Emax) | Cell Line | Reference(s) |
| This compound | HIF-2α PAS-B Domain | MicroScale Thermophoresis (MST) | 667 nM | - | - | - | [3][4][5] |
| Benzisothiazole derivative 26 | HIF-2α | Luciferase Reporter Assay | - | 490 nM | 349.2% | 786-O-HRE | [6][7] |
| AT-1 | HIF-2α | - | 2.63 µM | - | - | - | [8] |
Note: '-' indicates data not available from the searched sources.
Table 2: Pharmacokinetic Properties of Selected HIF-2α Agonists
| Compound | Species | Administration | Oral Bioavailability | Key Findings | Reference(s) |
| Benzisothiazole derivative 26 | Rat | Oral | 41.38% | Showed good in vivo safety profile (LD50 in mice > 708 mg/kg). | [6][7] |
Mechanism of Action of HIF-2α Agonists
HIF-2α agonists, such as this compound, bind to the PAS-B domain of the HIF-2α subunit.[3][9] This binding event induces a conformational change in the HIF-2α protein, which promotes its heterodimerization with ARNT.[10] The stabilized HIF-2α/ARNT complex can then bind to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription.[1] this compound and its analog M1002 have been shown to enhance the physical association between HIF-2α and ARNT.[3]
Experimental Methodologies
The characterization of HIF-2α agonists typically involves a series of in vitro and cell-based assays to determine their binding affinity, potency, efficacy, and mechanism of action.
Thermal Shift Assay (TSA)
-
Principle: This assay measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound suggests a direct binding interaction.
-
Protocol Outline:
-
The purified HIF-2α/ARNT heterodimer is mixed with the test compound and a fluorescent dye that binds to unfolded proteins.
-
The mixture is subjected to a gradual temperature increase.
-
As the protein unfolds, the dye binds and its fluorescence increases.
-
The Tm is determined by monitoring the fluorescence intensity as a function of temperature.
-
An increase in Tm compared to the protein alone indicates ligand binding and stabilization. For example, this compound was found to increase the Tm of the HIF-2α-ARNT complex by 0.8 °C.[3]
-
MicroScale Thermophoresis (MST)
-
Principle: MST measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon ligand binding affects its thermophoretic movement, allowing for the quantification of binding affinity (Kd).
-
Protocol Outline:
-
The purified HIF-2α PAS-B domain is labeled with a fluorophore.
-
A fixed concentration of the labeled protein is mixed with a serial dilution of the test compound.
-
The samples are loaded into capillaries, and an infrared laser is used to create a precise temperature gradient.
-
The movement of the fluorescently labeled protein is monitored to determine the fraction of bound protein at each ligand concentration.
-
The Kd is calculated by fitting the binding data to a suitable model. The Kd of this compound for the HIF-2α PAS-B domain was determined to be 667 nM using this method.[3][4]
-
Luciferase Reporter Gene Assay
-
Principle: This cell-based assay measures the transcriptional activity of HIF-2α. Cells are engineered to express a luciferase reporter gene under the control of a promoter containing HREs. Activation of the HIF-2α pathway leads to the production of luciferase, which can be quantified by measuring light emission.
-
Protocol Outline:
-
A suitable cell line (e.g., 786-O, which has a constitutively active HIF-2α pathway due to VHL mutation) is stably transfected with a luciferase reporter construct containing HREs.[11]
-
The cells are treated with varying concentrations of the test compound.
-
After an incubation period, the cells are lysed, and a luciferase substrate is added.
-
The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
The EC50 and Emax values are determined from the dose-response curve. For the benzisothiazole derivative 26, this assay revealed an EC50 of 490 nM and an Emax of 349.2%.[6][7]
-
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
Principle: This assay measures the mRNA levels of endogenous HIF-2α target genes to confirm the agonist's activity in a more physiologically relevant context.
-
Protocol Outline:
-
A relevant cell line (e.g., 786-O or Hep3B) is treated with the test compound.[4][8]
-
After treatment, total RNA is extracted from the cells.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR is performed using primers specific for known HIF-2α target genes (e.g., VEGFA, EPO, CCND1).[12]
-
The relative expression of the target genes is normalized to a housekeeping gene to determine the fold change in expression induced by the agonist. Treatment of 786-O cells with 10 µM this compound resulted in a modest increase in the expression of HIF-2 target genes.[4]
-
Visualizations
HIF-2α Signaling Pathway
References
- 1. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 2. HIF-2α promotes hypoxic cell proliferation by enhancing c-Myc transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | HIF/HIF Prolyl-Hydroxylase | HIF | TargetMol [targetmol.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and characterization of a novel HIF-2α agonist for the treatment of CKD-related renal anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Insight into the binding mode of HIF-2 agonists through molecular dynamic simulations and biological validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jkcvhl.com [jkcvhl.com]
Comparison Guide: Validating the Efficacy of M1001 on the GENE-X Promoter
Disclaimer: The following guide uses the hypothetical molecule M1001 and simulated experimental data for illustrative purposes. The objective is to provide a framework for comparing novel compounds against established alternatives in the context of gene promoter validation.
This guide provides a comparative analysis of this compound, a novel selective inhibitor of the transcription factor TF-A, against "Compound Y," a known non-selective inhibitor. The focus is on validating their effects on the promoter activity of GENE-X, a key downstream target in a cancer-associated signaling pathway. The data presented is intended for researchers, scientists, and drug development professionals seeking to evaluate promoter-specific therapeutic agents.
Data Presentation: Comparative Efficacy of this compound vs. Compound Y
The following table summarizes the quantitative data from key validation experiments. All experiments were conducted in a human colorectal cancer cell line (HCT116) where the TF-A/GENE-X pathway is constitutively active.
| Parameter | This compound | Compound Y | Vehicle (Control) | Experiment |
| Promoter Activity (IC50) | 15 nM | 250 nM | N/A | Luciferase Reporter Assay |
| GENE-X mRNA Expression (Fold Change) | 0.15 (at 50 nM) | 0.55 (at 500 nM) | 1.0 | RT-qPCR |
| TF-A Binding to Promoter (% Input) | 0.8% | 3.5% | 8.2% | ChIP-qPCR |
| Off-Target Gene-Z mRNA (Fold Change) | 0.95 (at 50 nM) | 0.40 (at 500 nM) | 1.0 | RT-qPCR |
Interpretation: The data indicates that this compound is significantly more potent and selective than Compound Y. Its low nanomolar IC50 in the reporter assay, coupled with a drastic reduction in GENE-X mRNA levels, highlights its direct inhibitory effect. Crucially, the ChIP-qPCR results confirm that this compound effectively blocks the binding of the TF-A transcription factor to the GENE-X promoter. The lack of effect on the off-target Gene-Z further underscores the superior selectivity of this compound compared to the broader action of Compound Y.
Visualizing the Mechanism of Action
The diagrams below illustrate the targeted signaling pathway and a standard experimental workflow used in this analysis.
Caption: Mechanism of this compound inhibiting TF-A binding to the GENE-X promoter.
A Comparative Guide: M1001, a HIF-2α Agonist, Versus HIF Prolyl-Hydroxylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The hypoxia-inducible factor (HIF) pathway is a critical regulator of the cellular response to low oxygen levels and a key therapeutic target for conditions such as anemia associated with chronic kidney disease (CKD). Two distinct pharmacological strategies have emerged to modulate this pathway: direct agonism of HIF-α subunits and inhibition of the prolyl-hydroxylase domain (PHD) enzymes that regulate HIF-α stability. This guide provides a detailed comparison of M1001, a weak HIF-2α agonist, and the class of HIF prolyl-hydroxylase (HIF-PH) inhibitors, offering insights into their mechanisms, quantitative properties, and the experimental methods used for their evaluation.
Introduction to the HIF Pathway
Under normal oxygen conditions (normoxia), the α-subunits of HIF (primarily HIF-1α and HIF-2α) are hydroxylated by PHD enzymes. This modification allows the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to recognize, ubiquitinate, and target the HIF-α subunit for proteasomal degradation. In hypoxic conditions, the lack of oxygen as a co-substrate inhibits PHD activity, leading to the stabilization and accumulation of HIF-α. Stabilized HIF-α translocates to the nucleus, dimerizes with HIF-β (also known as ARNT), and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, angiogenesis, and glucose metabolism.
While both HIF-1α and HIF-2α are key mediators of the hypoxic response, they have distinct and sometimes opposing roles. HIF-1α is ubiquitously expressed and is primarily associated with the acute response to hypoxia, driving the expression of genes involved in glycolysis. HIF-2α expression is more restricted, and it is a critical regulator of chronic hypoxic responses, including the induction of EPO gene expression in the kidney and liver, which is central to red blood cell production.
Mechanism of Action: A Tale of Two Strategies
HIF Prolyl-Hydroxylase Inhibitors: Broad HIF Stabilization
HIF-PH inhibitors are small molecules that act as competitive antagonists of the 2-oxoglutarate co-substrate at the active site of PHD enzymes. By inhibiting PHD activity, these drugs prevent the hydroxylation of HIF-α subunits, mimicking a hypoxic state even under normoxic conditions. This leads to the stabilization and accumulation of both HIF-1α and HIF-2α, resulting in the transcriptional activation of a broad range of HIF target genes. Several HIF-PH inhibitors, including Roxadustat, Daprodustat, and Vadadustat, have been developed for the treatment of anemia in CKD.
This compound: A Selective HIF-2α Agonist
This compound represents a different therapeutic approach by acting as a direct, albeit weak, agonist of HIF-2α. It binds to the PAS-B domain of the HIF-2α subunit, a region involved in the dimerization with HIF-β.[1] This binding is thought to stabilize the HIF-2α/HIF-β heterodimer, enhancing its transcriptional activity.[1] By selectively targeting HIF-2α, this compound aims to predominantly activate the downstream pathways regulated by this specific isoform, such as erythropoiesis, while potentially avoiding the broader effects of HIF-1α activation.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and several prominent HIF-PH inhibitors.
Table 1: this compound Properties
| Compound | Target | Mechanism of Action | Binding Affinity (Kd) |
| This compound | HIF-2α | Direct Agonist | 667 nM[2] |
Table 2: HIF Prolyl-Hydroxylase Inhibitor Properties
| Compound | PHD1 IC50 (nM) | PHD2 IC50 (nM) | PHD3 IC50 (nM) |
| Roxadustat | 160 | 76 | 170 |
| Daprodustat | 22 | 2.2 | 8.5 |
| Vadadustat | 4,300 | 88 | 1,100 |
| Molidustat | 1,200 | 7.9 | 23 |
| Enarodustat | >100,000 | 66 | 130 |
Note: IC50 values can vary between different assay conditions and sources. The values presented here are compiled from publicly available data for comparative purposes.
Experimental Protocols
In Vitro PHD2 Inhibition Assay
This assay is fundamental for determining the potency of HIF-PH inhibitors.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against the PHD2 enzyme.
Principle: The assay measures the PHD2-dependent hydroxylation of a HIF-1α peptide substrate. The consumption of the co-substrate, 2-oxoglutarate, is often coupled to a detectable signal, such as the oxidation of NADH by α-ketoglutarate dehydrogenase.
Materials:
-
Recombinant human PHD2 enzyme
-
HIF-1α peptide substrate (e.g., DLDLEMLAPYIPMDDDFQL)
-
2-oxoglutarate (α-KG)
-
Ascorbate
-
FeSO4
-
α-ketoglutarate dehydrogenase
-
NADH
-
Thiamine pyrophosphate (TPP)
-
Coenzyme A (CoA)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, FeSO4, ascorbate, and the HIF-1α peptide substrate.
-
Add the test compound dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding a mixture of PHD2 enzyme and 2-oxoglutarate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the PHD2 reaction by adding a stop solution (e.g., containing EDTA).
-
Add the detection reagent mixture containing α-ketoglutarate dehydrogenase, NADH, TPP, and CoA.
-
Incubate at room temperature to allow for the conversion of remaining 2-oxoglutarate.
-
Read the absorbance at 340 nm. The decrease in absorbance is proportional to the amount of 2-oxoglutarate consumed by PHD2.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.
In Vivo Model of Renal Anemia
The adenine-induced model of chronic kidney disease and associated anemia is a widely used preclinical model to evaluate the efficacy of compounds like HIF-PH inhibitors and HIF-2α agonists.[3][4][5]
Objective: To assess the in vivo efficacy of a test compound in correcting anemia in a mouse model of CKD.
Animal Model:
-
Species: Male C57BL/6 mice, 6-8 weeks old.
Induction of Renal Anemia:
-
Administer adenine orally (e.g., by gavage) at a dose of 50 mg/kg body weight, suspended in a vehicle like 0.5% methylcellulose, daily for 4-5 weeks.[3][5]
-
Monitor animal health and body weight regularly.
-
At the end of the induction period, confirm the development of renal anemia by measuring hematocrit, hemoglobin, and serum creatinine levels.
Treatment Protocol:
-
Divide the anemic mice into treatment groups: vehicle control, positive control (e.g., a known HIF-PH inhibitor), and test compound group(s) at various doses.
-
Administer the test compound and controls daily (or as per the desired dosing regimen) via oral gavage or another appropriate route.
-
Monitor hematological parameters (hematocrit, hemoglobin, red blood cell count) weekly or bi-weekly.
-
At the end of the treatment period (e.g., 4 weeks), collect terminal blood and tissue samples for further analysis (e.g., plasma EPO levels, kidney histology).
Data Analysis:
-
Compare the changes in hematological parameters between the treatment groups and the vehicle control group to determine the efficacy of the test compound.
-
Analyze plasma EPO levels to confirm the mechanism of action.
-
Evaluate kidney function and histology to assess any potential effects on the underlying kidney disease.
Conclusion: A Comparative Outlook
The choice between a HIF-PH inhibitor and a selective HIF-2α agonist depends on the desired therapeutic outcome and the specific research question.
HIF Prolyl-Hydroxylase Inhibitors offer a robust and clinically validated approach for inducing erythropoiesis by stabilizing both HIF-1α and HIF-2α. This broad activation of the HIF pathway can have pleiotropic effects beyond erythropoiesis, which may be beneficial or detrimental depending on the context.
This compound and other selective HIF-2α agonists represent a more targeted approach. By focusing on the key regulator of erythropoietin production, these compounds may offer a more refined therapeutic window with a potentially different safety profile compared to pan-HIF stabilizers. For instance, avoiding the strong activation of HIF-1α-driven glycolytic pathways might be advantageous in certain contexts. The finding that a potent HIF-2α agonist can act synergistically with a HIF-PH inhibitor suggests that combination therapies could also be a future avenue of investigation.[6]
For researchers, the availability of both types of compounds provides valuable tools to dissect the distinct roles of HIF-1α and HIF-2α in various physiological and pathological processes. For drug development professionals, the comparative data presented here can inform the selection of lead compounds and the design of preclinical and clinical studies aimed at developing novel therapies for anemia and other hypoxia-related disorders.
References
- 1. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Renal anemia model mice [bio-protocol.org]
- 4. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents | PLOS One [journals.plos.org]
- 6. Discovery of a Potent and Orally Bioavailable Hypoxia-Inducible Factor 2α (HIF-2α) Agonist and Its Synergistic Therapy with Prolyl Hydroxylase Inhibitors for the Treatment of Renal Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating HIF-α Isoform Selectivity: A Comparative Analysis of M1001 and Leading HIF-2α Inhibitors
In the landscape of hypoxia-inducible factor (HIF) targeted therapies, achieving isoform-specific modulation is a critical objective for maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of M1001, a known HIF-2α agonist, alongside two well-characterized and highly selective HIF-2α inhibitors, PT2385 and Belzutifan (MK-6482). This comparison is designed for researchers, scientists, and drug development professionals to clarify the distinct activities of these molecules and to highlight the experimental frameworks used to determine their specificity for HIF-2α over its closely related isoform, HIF-1α.
Understanding the Molecules: Agonist vs. Inhibitors
A key distinction in this comparison is the mode of action of each compound. While the initial query focused on inhibitory specificity, it is crucial to note that this compound is characterized as a HIF-2α agonist.[1][2][3] This means it activates, rather than inhibits, the HIF-2α pathway. In contrast, PT2385 and Belzutifan are potent and selective antagonists (inhibitors) of HIF-2α, a property that has been leveraged for therapeutic benefit in conditions like clear cell renal cell carcinoma (ccRCC).[4][5][6][7]
Quantitative Comparison of HIF-α Ligand Interactions
The following tables summarize the available quantitative data on the binding affinity and functional activity of this compound, PT2385, and Belzutifan with respect to the HIF-α isoforms.
Table 1: Binding Affinity for HIF-2α
| Compound | Target | Binding Affinity (Kd) | Assay Method |
| This compound | HIF-2α PAS-B | 667 nM[2][3] | Microscale Thermophoresis (MST)[3] |
| PT2385 | HIF-2α | 23 nM[5] | Isothermal Titration Calorimetry (ITC)[5] |
| Belzutifan (MK-6482) | HIF-2α PAS-B | Not explicitly quantified in the provided results. However, it is described as a first-in-class selective inhibitor.[8][9] | Not specified in the provided results. |
Table 2: Functional Activity and Specificity
| Compound | Activity on HIF-2α | Activity on HIF-1α | Key Experimental Observation |
| This compound | Agonist : Modestly increases the expression of HIF-2 target genes in 786-O cells.[2][3] | Not specified in the provided results. | Binds to the HIF-2α PAS-B domain and shows properties of a weak agonist.[2][3] |
| PT2385 | Inhibitor : Inhibits HIF-2α target gene transcription in 786-O cells.[4] | No significant inhibition : Does not inhibit HIF-1α target gene expression in hypoxic Hep3B cells.[4] | Allosterically blocks the dimerization of HIF-2α with its partner ARNT/HIF-1β.[4] |
| Belzutifan (MK-6482) | Inhibitor : Demonstrates antitumor activity in sporadic clear cell RCC tumors.[8] | Not specified, but described as a selective HIF-2α inhibitor.[8][9] | Prevents the dimerization of HIF-2α with HIF-1β, thereby inhibiting transcription of hypoxia-responsive genes.[9] |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz.
Caption: HIF-1α/2α Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Determining HIF-2α Inhibitor Specificity.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of specificity data. Below are outlines of common experimental protocols used to characterize HIF-α modulators.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Dimerization Assay
This biochemical assay is used to quantify the protein-protein interaction between HIF-2α and its dimerization partner ARNT (HIF-1β).
-
Objective: To measure the ability of a compound to disrupt the HIF-2α/ARNT heterodimer.
-
Methodology:
-
Protein Preparation: Recombinant HIF-2α and ARNT protein fragments (typically the PAS-B domains) are expressed with different epitope tags (e.g., His and GST).
-
Reagent Incubation: The tagged proteins are incubated together in a microplate well in the presence of the test compound at various concentrations.
-
Antibody Addition: Europium-labeled anti-His antibody (FRET donor) and an APC-labeled anti-GST antibody (FRET acceptor) are added to the wells.
-
Signal Detection: If HIF-2α and ARNT dimerize, the donor and acceptor antibodies are brought into close proximity, allowing for a FRET signal to be generated upon excitation. This signal is measured using a plate reader.
-
Data Analysis: A decrease in the FRET signal in the presence of the compound indicates inhibition of dimerization. IC50 values are calculated from the dose-response curve. Specificity is determined by running a parallel assay with HIF-1α.
-
Cellular Target Gene Expression Assay (qPCR)
This cell-based assay measures the functional consequence of HIF-2α inhibition by quantifying the expression of its downstream target genes.
-
Objective: To determine if a compound can inhibit HIF-2α transcriptional activity in a cellular context.
-
Methodology:
-
Cell Culture: A suitable cell line is chosen. For example, 786-O renal cancer cells have a VHL mutation, leading to constitutive HIF-2α stabilization and are often used to study HIF-2α inhibitors.[4] To test for HIF-1α specificity, a different cell line like Hep3B, which expresses both isoforms under hypoxia, can be used.[4]
-
Compound Treatment: Cells are treated with the test compound across a range of concentrations for a specified period (e.g., 6-24 hours).
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with primers specific for HIF-2α target genes (e.g., CCND1, VEGF-A, GLUT1) and a housekeeping gene for normalization.[4]
-
Data Analysis: The relative expression of the target genes is calculated. A dose-dependent decrease in expression indicates inhibitory activity.
-
Conclusion
The data clearly distinguishes this compound as a weak HIF-2α agonist, which functions to increase the expression of HIF-2 target genes. In contrast, PT2385 and the FDA-approved drug Belzutifan are highly selective inhibitors that function by disrupting the crucial dimerization of HIF-2α with ARNT, thereby blocking its transcriptional activity. The experimental protocols outlined provide a robust framework for assessing the potency and isoform specificity of new chemical entities targeting the HIF pathway. For researchers in the field, understanding these distinctions and the methodologies used to define them is paramount for the continued development of precise and effective HIF-targeted therapies.
References
- 1. This compound | HIF/HIF Prolyl-Hydroxylase | HIF | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bidirectional Modulation of HIF-2 Activity through Chemical Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. What HIF-2α inhibitors are in clinical trials currently? [synapse.patsnap.com]
Cross-Validation of M1001 Results with Genetic Models: A Comparative Guide
This guide provides a comprehensive comparison of the HIF-2α agonist M1001 with genetic models, offering researchers, scientists, and drug development professionals objective performance data and detailed experimental methodologies.
Core Tenets of this Guide:
-
Objective Comparison: This document presents a factual cross-validation of this compound's performance against genetic models, relying on published experimental data.
-
Data-Driven Insights: All quantitative information is summarized in clear, structured tables to facilitate straightforward comparison.
-
Transparent Methodologies: Detailed protocols for the key experiments cited are provided to ensure reproducibility and a clear understanding of the presented data.
-
Visualized Pathways and Workflows: Signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide intuitive visual representations of complex biological processes and experimental designs.
Introduction to this compound and HIF-2α
This compound is a small molecule identified as a weak agonist of Hypoxia-Inducible Factor 2-alpha (HIF-2α).[1][2] HIF-2α is a key transcription factor that, in complex with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), plays a crucial role in the cellular response to low oxygen levels (hypoxia). The HIF-2α/ARNT heterodimer binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription. These target genes are involved in various physiological processes, including erythropoiesis, angiogenesis, and cell proliferation.[2] this compound exerts its effect by binding to the PAS-B domain of HIF-2α, which enhances the stability of the HIF-2α/ARNT heterodimer, thereby promoting the transcription of downstream target genes.[2]
Genetic models, particularly knockout mouse models where the gene encoding HIF-2α (Epas1) is deleted (HIF-2α KO), are invaluable tools for validating the on-target effects of compounds like this compound. By comparing the phenotypic outcomes in these genetic models with the pharmacological effects of this compound, researchers can confirm that the observed effects of the compound are indeed mediated through the intended target, HIF-2α.
This compound Performance Data
| Parameter | This compound Value | Cell Line/System | Experimental Assay | Reference |
| Binding Affinity (Kd) | 667 nM | Purified HIF-2α PAS-B domain | MicroScale Thermophoresis (MST) | [2] |
| Target Gene Upregulation | Modest increase at 10 µM | 786-O renal carcinoma cells | Quantitative Real-Time PCR (qRT-PCR) | [2] |
Note: The modest increase in target gene expression is consistent with this compound being classified as a weak agonist.[2]
Cross-Validation with Genetic Models
The primary genetic model for validating the effects of HIF-2α modulators is the HIF-2α knockout (KO) mouse. These mice have a targeted deletion of the Epas1 gene, rendering them unable to produce a functional HIF-2α protein.
| Phenotype/Observation | HIF-2α Knockout Mouse | Expected Effect of this compound (as a HIF-2α agonist) |
| Erythropoiesis | Reduced red blood cell production, potential for anemia. | Increased erythropoietin (EPO) production, leading to increased red blood cell counts. |
| Angiogenesis | Impaired blood vessel formation in response to hypoxic stimuli. | Promotion of angiogenesis through the upregulation of pro-angiogenic factors like VEGF. |
| Tumor Growth (in specific contexts) | Reduced growth of certain tumors that are dependent on HIF-2α signaling (e.g., clear cell renal cell carcinoma). | Potential to promote the growth of HIF-2α-dependent tumors. |
The comparison highlights the opposing effects expected from a genetic knockout of HIF-2α versus the pharmacological activation by an agonist like this compound. This opposing phenotype is a cornerstone of on-target validation.
Signaling Pathway and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: HIF-2α signaling pathway activated by hypoxia and the agonist this compound.
Caption: Workflow for this compound validation and cross-validation with genetic models.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MicroScale Thermophoresis (MST) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of this compound to the HIF-2α PAS-B domain.
-
Materials:
-
Purified recombinant HIF-2α PAS-B domain protein.
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
Fluorescent dye for protein labeling (e.g., RED-tris-NTA).
-
MST buffer (e.g., PBS with 0.05% Tween-20).
-
MST instrument.
-
-
Protocol:
-
Label the purified HIF-2α PAS-B domain with the fluorescent dye according to the manufacturer's instructions.
-
Prepare a serial dilution of this compound in MST buffer.
-
Mix the labeled HIF-2α protein (at a constant concentration) with each dilution of this compound.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the MST instrument.
-
The change in thermophoresis is plotted against the ligand concentration, and the data is fitted to a binding curve to determine the Kd.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for HIF-2α/ARNT Dimerization
-
Objective: To measure the effect of this compound on the dimerization of HIF-2α and ARNT.
-
Materials:
-
Purified recombinant HIF-2α and ARNT proteins, each tagged with a FRET donor (e.g., Terbium cryptate) and acceptor (e.g., d2), respectively.
-
This compound dissolved in DMSO.
-
Assay buffer (e.g., HEPES buffer with BSA and DTT).
-
TR-FRET compatible microplate reader.
-
-
Protocol:
-
Add the tagged HIF-2α and ARNT proteins to the wells of a microplate.
-
Add this compound at various concentrations (and a vehicle control).
-
Incubate the plate to allow for dimerization to occur.
-
Measure the TR-FRET signal using a microplate reader (excitation at ~340 nm, emission at ~665 nm for the acceptor and ~620 nm for the donor).
-
The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates enhanced dimerization.
-
Luciferase Reporter Gene Assay for HIF-2α Transcriptional Activity
-
Objective: To quantify the agonistic activity of this compound on the HIF-2α signaling pathway.
-
Materials:
-
786-O-HRE cells (a renal carcinoma cell line with a stable HRE-luciferase reporter construct).
-
This compound dissolved in DMSO.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
-
-
Protocol:
-
Seed the 786-O-HRE cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control).
-
Incubate the cells for a specified period (e.g., 24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
An increase in luminescence indicates activation of the HRE reporter and thus HIF-2α agonistic activity.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Objective: To measure the effect of this compound on the mRNA levels of endogenous HIF-2α target genes.
-
Materials:
-
786-O cells.
-
This compound dissolved in DMSO.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qRT-PCR master mix and primers for target genes (e.g., VEGFA, EPO) and a housekeeping gene (e.g., GAPDH).
-
qRT-PCR instrument.
-
-
Protocol:
-
Treat 786-O cells with this compound (e.g., 10 µM) or vehicle control.
-
After incubation, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using primers for the target genes and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to the vehicle control.
-
Conclusion
This compound is a valuable research tool for probing the HIF-2α signaling pathway. The in vitro data clearly demonstrates its mechanism of action as a weak agonist that promotes HIF-2α/ARNT dimerization and subsequent target gene transcription. While in vivo data for this compound is limited, the established HIF-2α knockout genetic models provide a robust framework for the cross-validation of the on-target effects of this compound and its more potent analogs. The experimental protocols detailed in this guide offer a solid foundation for researchers seeking to investigate the activity of HIF-2α modulators. The synergistic use of pharmacological tools like this compound and genetic models is essential for the rigorous validation of novel therapeutic targets and drug candidates in the field of hypoxia research and beyond.
References
Independent Verification of M1001's Agonistic Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the agonistic activity of the small molecule M1001 on Hypoxia-Inducible Factor-2α (HIF-2α) with its more potent analog, M1002, and the antagonists PT2385 and T1001. The information presented is supported by experimental data from publicly available scientific literature.
Comparative Analysis of HIF-2α Modulators
The following table summarizes the key quantitative data for this compound and its comparators, providing a clear overview of their binding affinities and functional effects on the HIF-2α pathway.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | HIF-2α | MicroScale Thermophoresis (MST) | Kd | ~667 nM | [1][2] |
| HIF-2α/ARNT Complex | Thermal Shift Assay | ΔTm | +0.8 °C | [1] | |
| M1002 | HIF-2α/ARNT Complex | Thermal Shift Assay | ΔTm | +1.8 °C | [1] |
| PT2385 | HIF-2α | Biochemical Assay | Ki | <50 nM | [3] |
| HIF-2α | Luciferase Reporter Assay | EC50 | 27 nM | [4] | |
| T1001 | HIF-2α | MicroScale Thermophoresis (MST) | Kd | ~246 nM |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the HIF-2α signaling pathway and a general workflow for assessing the activity of modulators like this compound.
Figure 1: HIF-2α Signaling Pathway Under Normoxic and Hypoxic/Agonist-Induced Conditions.
Figure 2: General Experimental Workflow for Verifying Agonistic/Antagonistic Activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific laboratory conditions.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
This assay measures the change in the melting temperature (Tm) of a protein upon ligand binding, indicating stabilization or destabilization.
-
Materials:
-
Purified HIF-2α/ARNT protein complex
-
Test compounds (this compound, M1002, etc.) dissolved in an appropriate solvent (e.g., DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
qPCR instrument with a melt curve analysis module
-
Optical qPCR plates
-
-
Procedure:
-
Prepare a master mix containing the HIF-2α/ARNT protein complex and SYPRO Orange dye in the assay buffer. The final protein concentration is typically in the low micromolar range, and the final SYPRO Orange concentration is 5x.
-
Aliquot the master mix into the wells of an optical qPCR plate.
-
Add the test compounds to the wells at various concentrations. Include a vehicle control (e.g., DMSO).
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Incubate the plate at room temperature for 30 minutes to allow for ligand binding.
-
Place the plate in the qPCR instrument.
-
Set up a melt curve protocol:
-
Initial temperature: 25 °C
-
Final temperature: 95 °C
-
Ramp rate: 0.5 °C/minute
-
Data acquisition: Read fluorescence at each temperature increment.
-
-
Analyze the data by plotting the negative first derivative of fluorescence versus temperature (-dF/dT). The peak of this curve represents the melting temperature (Tm).
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the vehicle control from the Tm of the compound-treated samples.
-
MicroScale Thermophoresis (MST)
MST measures the directed movement of molecules in a temperature gradient, which is altered upon changes in size, charge, or hydration shell, such as during a binding event.
-
Materials:
-
Purified, fluorescently labeled HIF-2α protein (e.g., with a RED-NHS dye)
-
Unlabeled test compounds
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20)
-
MST instrument (e.g., Monolith NT.115)
-
MST capillaries
-
-
Procedure:
-
Prepare a series of dilutions of the unlabeled test compound in the assay buffer.
-
Prepare a solution of the fluorescently labeled HIF-2α protein at a constant concentration (typically in the low nanomolar range) in the assay buffer.
-
Mix the labeled protein solution with each dilution of the unlabeled compound in a 1:1 ratio. Also, prepare a control sample with labeled protein and buffer only.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium (e.g., 10-30 minutes at room temperature).
-
Load the samples into the MST capillaries.
-
Place the capillaries in the MST instrument.
-
Perform the MST measurement. The instrument will apply an infrared laser to create a temperature gradient and measure the change in fluorescence.
-
Analyze the data by plotting the change in the normalized fluorescence (ΔFnorm) against the logarithm of the ligand concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).
-
Quantitative Real-Time PCR (qPCR)
qPCR is used to quantify the expression levels of HIF-2α target genes in response to compound treatment.
-
Materials:
-
Cell line that expresses HIF-2α (e.g., 786-O renal cancer cells)
-
Cell culture medium and reagents
-
Test compounds
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Primers for target genes (e.g., VEGFA, CCND1) and a reference gene (e.g., GAPDH, ACTB)
-
-
Primer Sequences (Human):
-
Procedure:
-
Cell Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or a vehicle control for a specified period (e.g., 24 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA.
-
Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.
-
The results are typically expressed as fold change in gene expression.
-
-
References
- 1. origene.com [origene.com]
- 2. sinobiological.com [sinobiological.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate ( S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1 H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SimpleChIP® Human CCND1 Promoter Primers | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Osimertinib and its Analogs in the Treatment of EGFR-Mutated Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Osimertinib, and its first- and second-generation analogs: Gefitinib, Erlotinib, and Afatinib. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective performance comparisons supported by experimental data.
Introduction
The discovery of activating mutations in the EGFR gene has revolutionized the treatment landscape for a subset of patients with non-small cell lung cancer (NSCLC). These mutations lead to constitutive activation of the EGFR signaling pathway, promoting cell proliferation, survival, and metastasis. The development of EGFR TKIs has significantly improved clinical outcomes for patients with EGFR-mutated NSCLC. This guide focuses on a comparative analysis of four prominent EGFR TKIs, spanning three generations of development, to highlight their differential efficacy, selectivity, and clinical utility.
Data Presentation
In Vitro Potency: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Osimertinib, Gefitinib, Erlotinib, and Afatinib against wild-type EGFR and clinically relevant EGFR mutations. Lower IC50 values indicate higher potency.
| Compound | EGFR wt (nM) | EGFR L858R (nM) | EGFR Exon 19 del (nM) | EGFR T790M (nM) |
| Gefitinib | 180 | 24 | 12 | >1000 |
| Erlotinib | 110 | 12 | 5 | >1000 |
| Afatinib | 10 | 0.5 | 0.4 | 10 |
| Osimertinib | 490 | 1.2 | 1.3 | 0.9 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is a synthesis of values from multiple sources for comparative purposes.
Clinical Efficacy: Head-to-Head and Comparative Trials
The clinical efficacy of these EGFR TKIs has been evaluated in numerous clinical trials. The following table summarizes key efficacy endpoints from pivotal trials for the first-line and second-line treatment of EGFR-mutated NSCLC.
| Drug | Trial (Setting) | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) |
| Gefitinib | IPASS (1st Line) | 71.2% | 9.5 months | 21.6 months |
| Erlotinib | OPTIMAL (1st Line) | 83% | 13.1 months | 22.8 months |
| Afatinib | LUX-Lung 7 (1st Line vs. Gefitinib) | 70% | 11.0 months | 27.9 months |
| Osimertinib | FLAURA (1st Line vs. Gefitinib/Erlotinib) | 80% | 18.9 months | 38.6 months[1] |
| Osimertinib | AURA3 (2nd Line, T790M+) | 71% | 10.1 months | 26.8 months[2] |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a common method for determining the in vitro potency of EGFR inhibitors.
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Poly-GT-biotin substrate
-
ATP
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (EGFR TKIs)
-
384-well low-volume microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the EGFR enzyme and poly-GT-biotin substrate in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for ATP for the specific EGFR variant.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing EDTA, the europium-labeled anti-phosphotyrosine antibody, and streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot the results against the compound concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the effect of EGFR inhibitors on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines harboring relevant EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M)
-
Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (EGFR TKIs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well cell culture plates
Procedure:
-
Seed the NSCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value.[3][4][5][6]
Mandatory Visualization
Caption: EGFR Signaling Pathway
References
- 1. Optimal first-line treatment for EGFR-mutated NSCLC: a comparative analysis of osimertinib and second-generation EGFR-TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchhub.com [researchhub.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
Assessing the Tissue Selectivity of M1001: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the tissue selectivity of the novel HIF-2α agonist, M1001, with an established alternative. Due to the limited availability of public data on this compound's tissue distribution, this guide utilizes pharmacokinetic data from the clinically approved HIF-2α inhibitor, Belzutifan (MK-6482), as a comparator to illustrate the assessment of tissue selectivity. The experimental protocols and data presentation formats provided herein are designed to be broadly applicable for the evaluation of small molecule tissue distribution.
Comparative Pharmacokinetic Data
Understanding the pharmacokinetic profile of a compound is crucial for assessing its distribution and potential for tissue-specific effects. The following table summarizes key pharmacokinetic parameters for Belzutifan, offering a benchmark for the evaluation of this compound.
| Parameter | Belzutifan (MK-6482) | This compound |
| Mechanism of Action | Hypoxia-inducible factor 2α (HIF-2α) inhibitor | Hypoxia-inducible factor 2α (HIF-2α) agonist |
| Route of Administration | Oral | Data not available |
| Apparent Clearance (CL/F) | 7.3 L/h[1][2] | Data not available |
| Apparent Volume of Distribution (Vd/F) | 130 L[1][2] | Data not available |
| Half-life (t1/2) | 12.39 hours[1][2] | Data not available |
| Metabolism | Primarily via UGT2B17 and CYP2C19[1] | Data not available |
Note: The volume of distribution (Vd) for Belzutifan of 130 L suggests extensive distribution into tissues. A similar assessment for this compound would be critical to understanding its potential for tissue-specific accumulation and activity.
Experimental Protocols
In Vivo Tissue Distribution Study
This protocol outlines a standard method for determining the concentration of a test compound in various tissues of a model organism, such as a mouse or rat, following administration.
Objective: To quantify the concentration of this compound in different tissues at various time points after administration.
Materials:
-
This compound
-
Vehicle for administration (e.g., 0.5% methylcellulose)
-
Male Sprague-Dawley rats (or other appropriate animal model)
-
Homogenizer (e.g., bead beater or rotor-stator homogenizer)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[3][4][5]
-
Internal standard (a stable isotope-labeled version of this compound, if available)
-
Acetonitrile
-
Formic acid
-
Water (LC-MS grade)
-
Centrifuge
-
Pipettes and other standard laboratory equipment
Procedure:
-
Dosing: Administer this compound to a cohort of rats at a specified dose and route (e.g., oral gavage).
-
Tissue Collection: At predetermined time points (e.g., 1, 4, 8, and 24 hours post-dose), euthanize a subset of animals and collect various tissues of interest (e.g., liver, kidney, lung, brain, heart, spleen, muscle, and tumor tissue if applicable).
-
Tissue Homogenization:
-
Weigh each tissue sample.
-
Add a specific volume of a suitable buffer (e.g., phosphate-buffered saline) to the tissue in a 1:3 (w/v) ratio.
-
Homogenize the tissue on ice until a uniform consistency is achieved.[6]
-
-
Sample Preparation for LC-MS/MS Analysis:
-
To a known volume of tissue homogenate, add three volumes of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound. This involves optimizing chromatographic separation and mass spectrometric detection parameters.
-
Generate a standard curve using known concentrations of this compound spiked into control tissue homogenate.
-
Analyze the prepared tissue samples and determine the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Data Analysis:
-
Calculate the concentration of this compound in each tissue, typically expressed as nanograms per gram of tissue (ng/g).
-
Calculate the tissue-to-plasma concentration ratio (Kp) for each tissue to assess the relative distribution.
-
Visualizations
HIF-2α Signaling Pathway
Caption: HIF-2α signaling under normoxic and hypoxic conditions, and points of pharmacological intervention.
Experimental Workflow for Tissue Selectivity Assessment
Caption: A generalized workflow for assessing the tissue selectivity of a compound.
References
- 1. Population pharmacokinetic analyses for belzutifan to inform dosing considerations and labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis of GV1001's Synergistic Effects in Combination Therapy
Introduction
While information on a specific compound designated "M1001" is not publicly available, this guide will use GV1001, a telomerase peptide vaccine, as a representative example to illustrate a comparative analysis of synergistic effects with other compounds. This guide is intended for researchers, scientists, and drug development professionals to provide a framework for evaluating the performance of combination therapies. The focus is on presenting objective, data-driven comparisons supported by experimental evidence.
GV1001 is a 16-amino acid peptide derived from the human telomerase reverse transcriptase (hTERT). It is designed to induce an immune response against cancer cells, which often overexpress telomerase.[1] The therapeutic potential of GV1001 is being explored in combination with standard chemotherapy regimens to enhance anti-tumor efficacy. This guide will focus on the synergistic effects observed when GV1001 is combined with chemotherapy in the context of metastatic colorectal cancer.
Quantitative Data Summary
The following table summarizes the clinical outcomes from a Phase II study evaluating the efficacy and safety of GV1001 in combination with chemotherapy as a second-line treatment for patients with metastatic colorectal cancer.[1]
| Clinical Outcome | GV1001 + Chemotherapy | Historical Control (Chemotherapy Alone - for context) |
| Objective Response Rate (ORR) | 34.1% (95% CI: 20.1-48.1%) | Varies by regimen (e.g., FOLFIRI ~15-20%) |
| Disease Control Rate (DCR) | 90.9% (95% CI: 82.4-99.4%) | Varies by regimen |
| Median Progression-Free Survival (PFS) | 7.1 months (95% CI: 5.2-9.1 months) | Varies by regimen (e.g., FOLFIRI ~4-6 months) |
| Median Overall Survival (OS) | 12.8 months (95% CI: 9.9-15.8 months) | Varies by regimen (e.g., FOLFIRI ~10-14 months) |
| Most Common Adverse Events (All Grades) | Neutropenia (48.2%), Nausea (26.8%), Neuropathy (25.0%) | Consistent with chemotherapy side effects |
Experimental Protocols
Phase II Clinical Trial of GV1001 and Chemotherapy in Metastatic Colorectal Cancer
This section details the methodology for the key clinical trial cited.
1. Study Design:
-
A single-arm, open-label, multicenter Phase II clinical trial.
-
Primary Objective: To evaluate the objective response rate (ORR) of GV1001 in combination with standard second-line chemotherapy.
-
Secondary Objectives: To assess disease control rate (DCR), progression-free survival (PFS), overall survival (OS), and safety.
2. Patient Population:
-
Patients with histologically confirmed metastatic colorectal cancer.
-
Patients who have shown disease progression after first-line chemotherapy.
-
ECOG performance status of 0-2.
-
Adequate organ function (hematologic, renal, and hepatic).
3. Treatment Regimen:
-
GV1001 Administration:
-
Intradermal injections of GV1001.
-
Induction phase: Three injections per week for the first two weeks.
-
Maintenance phase: One injection every four weeks.
-
-
Chemotherapy:
-
Standard second-line chemotherapy regimens for metastatic colorectal cancer (e.g., FOLFIRI or FOLFOX).
-
Administered according to standard protocols.
-
4. Efficacy and Safety Evaluation:
-
Tumor Response: Assessed every 8 weeks using Response Evaluation Criteria in Solid Tumors (RECIST).
-
Adverse Events: Monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
Survival: Progression-free survival and overall survival were monitored throughout the study.
Visualizations
Signaling Pathway of GV1001-Induced Anti-Tumor Immunity
Caption: GV1001 peptide is processed by APCs and presented to T-cells, leading to CTL-mediated tumor cell killing.
Experimental Workflow for Combination Therapy Trial
Caption: Workflow of the Phase II clinical trial for GV1001 and chemotherapy combination.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for M1001
This document provides critical safety and logistical information for the proper handling and disposal of M1001, identified as the chemical compound 3-((2-(pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard chemical waste management practices.
Quantitative Hazard Data
The following table summarizes the known hazards associated with this compound, based on available Safety Data Sheets (SDS).[1]
| Hazard Statement | GHS Classification | Description |
| H302 | Acute Toxicity, Oral (Category 4) | Harmful if swallowed. |
| H315 | Skin Irritation (Category 2) | Causes skin irritation. |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation. |
| H335 | Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation. |
Experimental Protocol: Proper Disposal of this compound
Adherence to the following step-by-step protocol is mandatory for the disposal of this compound and any contaminated materials.
-
Don Personal Protective Equipment (PPE): Before handling this compound, all personnel must wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including residual powder and contaminated items (e.g., weigh boats, pipette tips), in a dedicated, properly sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: If this compound has been dissolved in a solvent (e.g., DMSO), collect the solution in a designated container for hazardous liquid waste. Ensure the container is compatible with the solvent used.
-
Empty Containers: Triple-rinse empty this compound containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the label on the empty container before disposing of it according to your institution's guidelines for empty chemical containers.
-
-
Waste Container Labeling: All hazardous waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
Full Chemical Name: 3-((2-(pyrrolidin-1-yl)phenyl)amino)benzo[d]isothiazole 1,1-dioxide
-
CAS Number: 874590-32-6
-
Associated Hazards (e.g., Toxic, Irritant)
-
-
Storage of Waste: Store sealed hazardous waste containers in a designated and secure satellite accumulation area until they are collected for disposal. This area should be away from general laboratory traffic and incompatible materials.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.
-
Decontamination: After handling and disposal, thoroughly decontaminate all surfaces and equipment that came into contact with this compound. Use an appropriate solvent and cleaning agents. Dispose of all cleaning materials as hazardous waste.
This compound Disposal Workflow
Caption: this compound Disposal Workflow Diagram.
References
Essential Safety and Handling Protocols for Compound M1001
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling, use, and disposal of compound M1001. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact. Adherence to these protocols is mandatory in all settings where this compound is present.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard data for this compound is not publicly available, it should be handled as a potentially hazardous substance. All personnel must be familiar with general chemical safety principles and emergency procedures.[1][2][3][4] The "last line of defense" against potential exposure is appropriate Personal Protective Equipment (PPE).[3]
Recommended PPE for Handling this compound:
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1 rated safety glasses or goggles. A face shield should be worn when there is a splash hazard.[5][6] | To protect eyes from splashes and aerosols. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). Check for tears or holes before use.[3] | To prevent skin contact with the compound. |
| Body Protection | A lab coat or chemically resistant apron.[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be required based on a risk assessment, especially when handling powders or volatile solutions.[7] | To prevent inhalation of airborne particles or vapors. |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.[2]
-
Engineering Controls: All work with this compound, especially when in powder form or concentrated solutions, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Containers must be clearly labeled with the chemical name, concentration, preparation date, and hazard symbols.[1]
-
Hygiene: Do not eat, drink, or store food in areas where this compound is handled or stored.[4] Wash hands thoroughly after handling the compound and before leaving the laboratory.[3][4]
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, contact the institutional safety office. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Separate liquid and solid waste. Do not mix with other waste streams unless explicitly permitted.[1]
-
Containerization: Use UN-approved, properly labeled hazardous waste containers.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.[1][3]
Illustrative Experimental Protocol: Cell Viability Assay
The following is a representative protocol for assessing the cytotoxic effects of this compound on a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in the human cervical cancer cell line, HeLa.
Methodology:
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Incubation: Replace the culture medium in the wells with the medium containing the various concentrations of this compound. Incubate the plate for 48 hours.
-
Viability Assessment: Add 10 µL of a colorimetric cell viability reagent (e.g., MTT, WST-1) to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control (DMSO-treated cells) to determine the percentage of cell viability. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.
Illustrative Workflow and Pathway Diagrams
The following diagrams illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated in relation to this compound.
Caption: A typical workflow for determining the cytotoxic effects of this compound.
Caption: A hypothetical signaling pathway modulated by this compound leading to apoptosis.
References
- 1. youtube.com [youtube.com]
- 2. Chemical Safety | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. uab.edu [uab.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Chemical Safety Laboratory Specific Training | Nano Fabrication Center [nfc.arizona.edu]
- 6. PPE & Work Wear, Gloves, Helmets, Hi-Viz, Boots - GME Supply [gmesupply.com]
- 7. Personal Protective Equipment [safety.army.mil]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
